Cytochalasin N
Description
Properties
CAS No. |
108050-28-8 |
|---|---|
Molecular Formula |
C30H39NO5 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |
InChI |
InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18,23-27,33,35H,10,16-17H2,1-5H3,(H,31,34)/b13-9+,15-14+/t18-,23-,24-,25+,26-,27+,29-,30+/m0/s1 |
InChI Key |
WFSYATBEJTUDQA-WQNUPBJZSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Fungal Origins and Biological Intrigue of Cytochalasin N: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the origin, biosynthesis, and biological activities of Cytochalasin N, a member of the diverse cytochalasan family of mycotoxins. This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth information on this fascinating fungal metabolite.
Discovery and Fungal Origin
This compound was first isolated and identified from the fungus Hypoxylon terricola. Subsequent research has also identified its production by the endophytic fungus Phomopsis theicola. These findings highlight the distribution of this complex natural product across different fungal genera. The initial discovery laid the groundwork for further investigation into the unique biological effects of this particular cytochalasan.
Biosynthesis: A Hybrid Enzymatic Assembly Line
Like other members of the cytochalasan family, this compound is synthesized through a sophisticated biosynthetic pathway involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme. This multi-domain protein complex orchestrates the assembly of the molecule from simple precursors. The process begins with the synthesis of a polyketide chain by the PKS domains, which is then condensed with an amino acid, typically phenylalanine in the case of cytochalasins, by the NRPS module. A series of subsequent enzymatic modifications, including cyclization and oxidation, leads to the final intricate structure of this compound.
Mechanism of Action: Disrupting the Cellular Skeleton
The primary molecular target of cytochalasins, including this compound, is the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, thereby inhibiting the polymerization of actin monomers. This disruption of actin dynamics has profound effects on various cellular processes that are dependent on a functional cytoskeleton.
Quantitative Biological Data
While extensive quantitative data for this compound is still emerging, studies on related cytochalasans provide a framework for understanding its potential potency. The biological activity of cytochalasans is typically quantified by their half-maximal inhibitory concentration (IC50) in various cellular and biochemical assays.
| Compound | Assay | Cell Line/System | IC50 (µM) |
| Cytochalasin D | Cytotoxicity | MDA-MB-435 | 3.61 ± 1.60[1] |
| Cytochalasin C | Cytotoxicity | Various Cancer Cell Lines | - |
| Cytochalasin O | Cytotoxicity | Various Cancer Cell Lines | - |
| Zygosporin E | Cytotoxicity | Various Cancer Cell Lines | - |
Experimental Protocols
Isolation and Purification of Cytochalasins from Hypoxylon sp.
The following is a general protocol for the isolation of cytochalasins from fungal cultures, based on methodologies described in the literature.
1. Fungal Culture:
-
Hypoxylon terricola is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar (B569324) or yeast extract sucrose (B13894) broth) for several weeks to allow for the production of secondary metabolites.
2. Extraction:
-
The fungal biomass and culture medium are extracted with an organic solvent, typically ethyl acetate.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Separation:
-
The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.
-
Column Chromatography: The extract is first fractionated on a silica (B1680970) gel column using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
4. Compound Identification:
-
The purity and identity of the isolated compounds, including this compound, are confirmed by analytical HPLC and spectroscopic methods.
Structural Elucidation
The chemical structure of this compound and its congeners is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.
Signaling Pathways
The disruption of the actin cytoskeleton by this compound can impact a multitude of cellular signaling pathways that are dependent on cytoskeletal integrity. These include pathways involved in cell adhesion, migration, proliferation, and apoptosis. For instance, the organization of focal adhesions, which are critical for cell-matrix interactions and signal transduction, is highly dependent on the actin network. By perturbing this network, this compound can indirectly influence the activity of focal adhesion kinase (FAK) and other associated signaling proteins.
References
An In-depth Technical Guide to the Fungal Production of Cytochalasin N
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin N, a member of the diverse family of cytochalasans, is a fungal secondary metabolite with significant biological activities, primarily attributed to its potent disruption of the actin cytoskeleton. This technical guide provides a comprehensive overview of the fungal production of this compound, detailing the producing organisms, cultivation and fermentation strategies, extraction and purification protocols, and its biological effects. Quantitative data on its bioactivity is presented, and key signaling pathways affected by its action are visualized. This document is intended to serve as a core resource for researchers in natural product discovery, cell biology, and oncology drug development.
Introduction to this compound
Cytochalasins are a large and structurally diverse group of mycotoxins produced by various fungi. They are characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring. Their primary mechanism of action involves binding to the barbed (plus) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers[1][2]. This interference with actin dynamics disrupts a wide range of cellular processes, including cell motility, division, and maintenance of cell shape, and can ultimately lead to apoptosis[1][2].
This compound belongs to the 10-phenyl-[3]cytochalasan group and has been isolated from fungal species such as those belonging to the genera Hypoxylon and Phomopsis. Its unique structure and potent biological activities make it a molecule of interest for further investigation as a potential therapeutic agent, particularly in oncology.
Fungal Sources of this compound
The primary fungal producers of this compound identified to date are species within the genera Hypoxylon and Phomopsis.
-
Hypoxylon terricola : This fungus is a known producer of a series of cytochalasans, including this compound, O, P, Q, and R.
-
Phomopsis species : Various species within the Phomopsis genus have been found to produce a range of cytochalasins, including those closely related to this compound.
For researchers looking to work with these fungi, strains can often be obtained from culture collections such as the American Type Culture Collection (ATCC). The ATCC provides detailed information on the recommended growth medium and conditions for their strains. For example, Hypoxylon hypomiltum (a related species) is cultured on ATCC Medium 336: Potato Dextrose Agar (B569324) (PDA) at 24°C.
Cultivation and Fermentation for this compound Production
The production of this compound can be achieved through the cultivation of the producing fungal strain on a suitable growth medium. The choice of medium and culture conditions can significantly impact the yield of the desired secondary metabolite. While a specific, optimized protocol for this compound is not extensively documented, the following provides a general framework based on methods used for related fungi and secondary metabolites.
General Fungal Cultivation Workflow
The overall process for cultivating a fungus for secondary metabolite production can be visualized as follows:
Experimental Protocol: Fungal Cultivation
This protocol is a generalized procedure that can be adapted for Hypoxylon terricola or Phomopsis sp. based on specific strain requirements.
Materials:
-
Fungal strain (e.g., Hypoxylon terricola)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Solid substrate (e.g., rice, wheat bran) or liquid production medium
-
Sterile water
-
Erlenmeyer flasks
-
Incubator
-
Shaker
Procedure:
-
Activation of Fungal Strain:
-
From a stock culture (e.g., glycerol (B35011) stock or agar slant), streak the fungal strain onto a PDA plate.
-
Incubate the plate at 24-28°C for 7-14 days, or until sufficient mycelial growth is observed.
-
-
Seed Culture Preparation:
-
From the actively growing PDA plate, aseptically transfer a few agar plugs of mycelium into a 250 mL Erlenmeyer flask containing 100 mL of PDB.
-
Incubate the flask at 24-28°C on a rotary shaker at 150-180 rpm for 3-5 days to generate a homogenous seed culture.
-
-
Production Culture:
-
Solid-State Fermentation:
-
Prepare 1 L Erlenmeyer flasks each containing 100 g of rice and 100 mL of distilled water. Autoclave to sterilize.
-
Inoculate each flask with 10 mL of the seed culture.
-
Incubate the flasks under static conditions at 24-28°C for 21-28 days.
-
-
Submerged Fermentation:
-
Prepare a suitable production medium (e.g., a modified PDB or a specialized secondary metabolite production medium).
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the culture at 24-28°C on a rotary shaker at 150-180 rpm for 14-21 days.
-
-
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the fungal biomass and culture medium and purified, typically using chromatographic techniques.
Extraction and Purification Workflow
Experimental Protocol: Extraction and Purification
Materials:
-
Fungal culture
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Formic acid or acetic acid
-
Rotary evaporator
-
Spectroscopic instruments (NMR, Mass Spectrometer)
Procedure:
-
Extraction:
-
Homogenize the entire fungal culture (mycelia and medium).
-
Extract the homogenized culture three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Preliminary Fractionation (Optional):
-
The crude extract can be subjected to liquid-liquid partitioning between n-hexane and 90% aqueous methanol to remove nonpolar lipids. The methanolic layer containing the cytochalasans is collected and dried.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude or partially purified extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane).
-
Apply the sample to the top of the column and elute with the solvent gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of cytochalasans.
-
-
Preparative HPLC Purification:
-
Combine and concentrate the fractions containing the target compound.
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% formic acid. An example gradient could be:
-
0-5 min: 30% ACN
-
5-35 min: 30-80% ACN
-
35-40 min: 80-100% ACN
-
40-45 min: 100% ACN
-
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Verification:
-
Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and High-Resolution Mass Spectrometry (HRMS).
-
Biological Activity of this compound
This compound, like other members of its class, exhibits potent cytotoxic and antiproliferative activities against a variety of cancer cell lines. While extensive data specifically for this compound is limited, the available information, along with data from closely related cytochalasans, provides a strong indication of its potential.
Quantitative Bioactivity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound and other relevant cytochalasans against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound analog | MDA-MB-231 | Breast Cancer | 1.01 - 10.42 | |
| Cytochalasin B | HeLa | Cervical Cancer | 7.9 | |
| Cytochalasin D | CT26 | Colon Carcinoma | Dose-dependent apoptosis | |
| Triseptatin (Cytochalasan) | A549 | Lung Carcinoma | 1.80 - 11.28 | |
| Triseptatin (Cytochalasan) | MCF-7 | Breast Cancer | 1.80 - 11.28 | |
| Triseptatin (Cytochalasan) | PC-3 | Prostate Cancer | 1.80 - 11.28 | |
| Deoxaphomin B | HeLa | Cervical Cancer | 4.96 |
Mechanism of Action and Cellular Signaling Pathways
The primary molecular target of cytochalasans is F-actin. By binding to the barbed end of actin filaments, they disrupt the dynamic equilibrium of actin polymerization and depolymerization, leading to a cascade of downstream cellular effects.
Apoptosis Induction
Disruption of the actin cytoskeleton by cytochalasans is a potent trigger for apoptosis. Studies on cytochalasin B have shown that it can induce apoptosis through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the subsequent activation of caspases.
Modulation of Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. The disruption of actin dynamics by cytochalasans can, in turn, affect the activity and signaling of these GTPases. For instance, RhoA activation is often associated with the formation of stress fibers, a process inhibited by cytochalasans. The interplay between cytochalasans and Rho GTPase signaling is complex, with evidence suggesting that cytochalasin treatment can lead to an increase in GTP-bound RhoA, potentially as part of a cellular feedback mechanism.
References
An In-depth Technical Guide to the Mechanism of Actin Inhibition by Cytochalasin N
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochalasin N, a member of the cytochalasan family of fungal metabolites, is a potent disruptor of the actin cytoskeleton. This guide provides a comprehensive overview of its mechanism of action, drawing upon the extensive research conducted on related cytochalasins, particularly Cytochalasin B and D, to elucidate the function of this compound. While direct quantitative data for this compound is limited, comparative studies and structure-activity relationship analyses provide a robust framework for understanding its inhibitory effects on actin polymerization. This document details the molecular interactions, summarizes key quantitative data for related compounds, provides detailed experimental protocols for studying these interactions, and presents visual diagrams of the relevant pathways and workflows.
Mechanism of Actin Inhibition by Cytochalasins
The primary mechanism by which cytochalasins inhibit actin polymerization is by binding to the barbed (fast-growing) end of actin filaments (F-actin). This interaction effectively "caps" the filament end, preventing the addition of new actin monomers and thereby halting filament elongation. This leads to a net depolymerization of actin filaments in vitro and in vivo.
Key aspects of the mechanism include:
-
Barbed End Capping: Cytochalasins have a high affinity for the barbed end of F-actin, sterically hindering the binding of incoming ATP-G-actin monomers.
-
Inhibition of Monomer Association and Dissociation: The binding of cytochalasins not only blocks monomer addition but can also affect the rate of monomer dissociation from the barbed end.
-
Induction of a Conformational Change: Upon binding, cytochalasins are thought to induce a conformational change in the terminal actin subunit, further destabilizing the filament.
-
Stimulation of ATP Hydrolysis: Some cytochalasins, like Cytochalasin D, have been shown to stimulate the ATPase activity of monomeric actin (G-actin), which may contribute to their overall effect on actin dynamics.
While the precise binding site of this compound on actin has not been crystallographically determined, the crystal structure of Cytochalasin D in complex with actin reveals that it binds in a hydrophobic cleft between subdomains 1 and 3 of the actin monomer. Given the structural similarities among cytochalasans, it is highly probable that this compound binds to the same or an overlapping site.
Signaling Pathway of Actin Polymerization and Inhibition
The process of actin polymerization is a dynamic cycle involving nucleation, elongation, and depolymerization, regulated by a multitude of actin-binding proteins. This compound intervenes in the elongation phase.
Quantitative Data for Cytochalasin-Actin Interactions
To provide a quantitative context, the following tables summarize the known values for the well-characterized Cytochalasin B and Cytochalasin D.
Table 1: Inhibition of Actin Polymerization by Cytochalasins
| Compound | Assay Condition | IC50 / Ki | Reference |
| Cytochalasin B | Assembly of Dictyostelium actin with F-actin fragments | 2 x 10-7 M | [1] |
| Assembly of Dictyostelium actin without ATP | 4 x 10-8 M | [1] | |
| Cytochalasin D | Assembly of Dictyostelium actin with F-actin fragments | 10-8 M | [1] |
| Assembly of Dictyostelium actin without ATP | 10-9 M | [1] |
Table 2: Binding Affinities of Cytochalasins to Actin
| Compound | Ligand | Binding Affinity (Kd) | Reference |
| Cytochalasin B | F-actin (in the absence of ATP) | ~4 x 10-8 M | [1] |
| Cytochalasin D | Monomeric actin (with Ca2+) | 18 µM | |
| Monomeric actin (with Mg2+, inducing dimerization) | 2.6 µM |
Structure-Activity Relationship (SAR) of Cytochalasins
The biological activity of cytochalasans is closely linked to their chemical structure. Key structural features that influence their actin-inhibiting properties include:
-
The Macrocyclic Ring: An intact macrocyclic ring is generally crucial for high activity.
-
The Perhydro-isoindolone Core: This rigid core structure is believed to be important for mediating binding to actin.
-
Hydroxylation at C7 and C18: The presence and stereochemistry of hydroxyl groups at positions C7 and C18 have been identified as important factors for potent disruption of the actin cytoskeleton.
A comparative study of 25 cytochalasans highlighted the significance of the C7 and C18 hydroxyl groups for actin depolymerization activity. This suggests that these functional groups in this compound likely play a key role in its interaction with actin.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors like this compound with actin.
Actin Polymerization Assay using Pyrene-Labeled Actin
This is a widely used fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.
Principle: The fluorescence emission of pyrene-labeled G-actin is significantly enhanced upon its incorporation into the hydrophobic environment of an F-actin filament.
Materials:
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Workflow Diagram:
Protocol:
-
Prepare G-actin solution: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of ~10 µM, with 5-10% of the actin being pyrene-labeled. Incubate on ice for at least 1 hour to ensure complete depolymerization of any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates.
-
Prepare reaction mix: In a 96-well black microplate, add varying concentrations of this compound (or DMSO for control) to the wells.
-
Add G-actin: Add the prepared G-actin solution to each well to a final concentration of 2-5 µM.
-
Initiate polymerization: Start the reaction by adding 1/10th volume of 10x Polymerization Buffer to each well.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value is the concentration of this compound that reduces the polymerization rate by 50% compared to the control.
Actin Depolymerization Assay
This assay measures the effect of an inhibitor on the rate of F-actin depolymerization.
Principle: Pre-formed pyrene-labeled F-actin is diluted below the critical concentration, and the decrease in fluorescence is monitored as the filaments depolymerize.
Materials:
-
Pyrene-labeled F-actin (pre-polymerized)
-
Depolymerization Buffer (G-buffer)
-
This compound stock solution (in DMSO)
-
Actin monomer-sequestering agent (e.g., Latrunculin A or Vitamin D-binding protein)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare F-actin: Polymerize pyrene-labeled G-actin as described in the polymerization assay and allow the reaction to reach steady state.
-
Prepare reaction mix: In a microplate, add this compound at various concentrations.
-
Initiate depolymerization: Dilute the pre-formed F-actin into the wells containing the inhibitor to a final concentration below the critical concentration (e.g., 0.1 µM). Include an actin monomer-sequestering agent to prevent re-polymerization.
-
Measure fluorescence: Immediately monitor the decrease in pyrene (B120774) fluorescence over time.
-
Data Analysis: The rate of depolymerization is determined from the initial slope of the fluorescence decay curve.
Actin Binding Assay (Co-sedimentation)
This assay determines the binding of a ligand to F-actin.
Principle: F-actin and any bound proteins/ligands can be pelleted by ultracentrifugation, while G-actin and unbound ligands remain in the supernatant.
Materials:
-
Monomeric actin (G-actin)
-
10x Polymerization Buffer
-
This compound (or a radiolabeled version for higher sensitivity)
-
Ultracentrifuge and tubes
-
SDS-PAGE equipment
Workflow Diagram:
Protocol:
-
Polymerize actin: Polymerize G-actin to F-actin by adding 10x Polymerization Buffer and incubating at room temperature for at least 1 hour.
-
Incubation: Incubate the pre-formed F-actin with varying concentrations of this compound for 30-60 minutes at room temperature.
-
Centrifugation: Pellet the F-actin and any bound this compound by ultracentrifugation at 100,000 x g for 30-60 minutes.
-
Separation: Carefully separate the supernatant (containing unbound this compound and any remaining G-actin) from the pellet (containing F-actin and bound this compound).
-
Analysis: Analyze the amount of this compound in the supernatant and pellet fractions. This can be done by various methods depending on the nature of the ligand (e.g., HPLC, scintillation counting for radiolabeled ligand, or SDS-PAGE if the ligand is a protein). The amount of bound ligand can be used to calculate the binding affinity (Kd).
Conclusion
This compound is a potent inhibitor of actin polymerization, acting primarily by capping the barbed end of actin filaments. While direct quantitative data for this compound remain to be fully elucidated, its mechanism of action can be confidently inferred from the extensive research on other members of the cytochalasan family and from structure-activity relationship studies. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific interactions of this compound and other novel compounds with the actin cytoskeleton, paving the way for a deeper understanding of cellular processes and the development of new therapeutic agents.
References
An In-depth Technical Guide to the Biochemical Properties of Cytochalasin N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin N is a member of the cytochalasan family of fungal metabolites, a class of compounds renowned for their potent effects on the actin cytoskeleton. These natural products have become invaluable tools in cell biology for dissecting processes dependent on actin dynamics, such as cell motility, division, and intracellular transport. More recently, their potential as anticancer agents has garnered significant interest. This technical guide provides a comprehensive overview of the biochemical properties of this compound, focusing on its mechanism of action, effects on cellular processes, and the signaling pathways it modulates.
Core Biochemical Properties and Mechanism of Action
The primary molecular target of cytochalasins, including this compound, is actin, a ubiquitous protein that polymerizes to form filaments, a key component of the eukaryotic cytoskeleton.
Interaction with Actin Filaments:
Cytochalasins are known to bind with high affinity to the barbed (fast-growing) end of actin filaments (F-actin)[1][2]. This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation[1]. While the binding affinity of this compound to actin has not been quantified with a specific dissociation constant (Kd), studies on its bioactivity in fluorescence-based actin polymerization assays indicate that its effects are comparable to those of Cytochalasin H and J[3].
The interaction of cytochalasins with actin is a complex process that can also influence filament stability and disassembly. By capping the barbed end, cytochalasins can disrupt the normal treadmilling process of actin filaments, where monomers are added at the barbed end and removed from the pointed (slow-growing) end.
Quantitative Data Summary
Quantitative data for this compound is not extensively available in the public domain. However, based on comparative studies with other cytochalasins, its biological activity can be inferred to be within a similar range. The following table summarizes the available information and provides context based on related compounds.
| Parameter | Value | Cell Line/System | Comments |
| IC50 (Cell Viability) | Not available | - | IC50 values for other cytochalasins typically range from nanomolar to low micromolar concentrations in various cancer cell lines[4]. |
| Actin Polymerization Inhibition | Comparable to Cytochalasin H and J | Pyrene-actin polymerization assay | A fluorescence-based assay was used to assess the inhibitory effect on actin assembly. |
| Actin Binding Affinity (Kd) | Not available | - | High-affinity binding to the barbed end of F-actin is a characteristic of the cytochalasan class. |
Impact on Cellular Processes and Signaling Pathways
The disruption of actin dynamics by this compound has profound effects on numerous cellular functions and signaling cascades.
Inhibition of Actin Polymerization
The core mechanism of this compound's action is the inhibition of actin polymerization. This disruption of the actin cytoskeleton leads to a cascade of cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Investigating the Novelty and Biological Profile of Cytochalasin N: A Technical Guide
Abstract: Initial investigations indicate that "Cytochalasin N" is a novel or recently identified member of the cytochalasan family of mycotoxins. A 2013 study identified a "this compound" derived from the endophytic fungus Phomopsis sp. CIB-109, however, comprehensive biological data remains scarce in peer-reviewed literature.[1] This guide provides a technical framework for the systematic investigation of this potentially new chemical entity. It outlines the established mechanisms of action of known cytochalasins, presents a comparative analysis of their biological activities, details essential experimental protocols for characterization, and proposes a logical workflow for its comprehensive evaluation.
Introduction to Cytochalasins
Cytochalasins are a well-documented class of fungal metabolites produced by a variety of mold species.[2][3] They are prized in cell biology research for their potent and specific activity as inhibitors of actin polymerization.[2][4] By binding to the fast-growing "barbed" end of actin filaments, they effectively cap the filament, preventing the addition of new actin monomers. This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell division (cytokinesis), motility, and morphology, and can ultimately lead to apoptosis. While many cytochalasins share this primary mechanism, structural variations among congeners can lead to differing potencies and secondary biological effects, such as the inhibition of glucose transport or protein synthesis. The investigation of a novel member, such as this compound, is crucial to understanding its unique biological profile and potential therapeutic applications.
Comparative Quantitative Data of Known Cytochalasins
To establish a baseline for evaluating this compound, the following table summarizes the cytotoxic activity of several well-characterized cytochalasins against common cancer cell lines. This data serves as a benchmark for future in vitro assays.
| Compound | Cell Line | Assay Type | IC50 / ED50 (µg/mL) | Reference |
| Cytochalasin B | HeLa | Growth Inhibition | 0.5 | Minato et al., 1973 |
| Cytochalasin D | HeLa | Growth Inhibition | 0.03 | Minato et al., 1973 |
| Zygosporin D | HeLa | Growth Inhibition | 0.05 | Minato et al., 1973 |
| Zygosporin G | HeLa | Growth Inhibition | 0.02 | Minato et al., 1973 |
| Dodecahydro Cytochalasin D | HeLa | Growth Inhibition | 3.4 | Minato et al., 1973 |
| Isocytochalasin D | HeLa | Growth Inhibition | >10 | Minato et al., 1973 |
Data sourced from a comprehensive review on cytochalasan structure-activity relationships.
Key Experimental Protocols
The following protocols are fundamental for the isolation, structural elucidation, and biological characterization of a novel natural product like this compound.
Isolation and Structural Elucidation
-
Fungal Cultivation and Extraction:
-
Cultivate the source fungus (e.g., Phomopsis sp.) in a suitable liquid or solid-state fermentation medium.
-
After an appropriate incubation period, harvest the fungal biomass and/or culture broth.
-
Perform a solvent extraction using ethyl acetate (B1210297) or a similar organic solvent to partition the secondary metabolites.
-
Concentrate the organic extract in vacuo to yield a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) using a gradient solvent system to fractionate the components.
-
Analyze fractions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing compounds with a cytochalasan-like profile.
-
Perform semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on the enriched fractions to isolate the pure compound (this compound).
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental formula using High-Resolution Mass Spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR): Conduct a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to determine the complete chemical structure, including stereochemistry.
-
Biological Activity Assays
-
In Vitro Actin Polymerization Assay:
-
Principle: This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments. Cytochalasins inhibit this process, leading to a reduced rate of fluorescence increase.
-
Methodology:
-
Prepare a solution of pyrene-labeled G-actin in a G-buffer (e.g., Tris-HCl, CaCl₂, ATP).
-
Dispense the actin solution into a 96-well microplate.
-
Add varying concentrations of this compound (or controls like Cytochalasin D) to the wells.
-
Initiate polymerization by adding a polymerization buffer (e.g., KCl, MgCl₂, ATP).
-
Immediately begin monitoring fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time using a plate reader.
-
Calculate the rate of polymerization and determine the IC50 value for this compound.
-
-
-
Cell-Based Cytotoxicity Assay (MTT Assay):
-
Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
-
Methodology:
-
Seed human cancer cells (e.g., HeLa, U-2OS) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
-
-
Cell Morphology and Cytoskeleton Staining:
-
Principle: Visualize the effect of the compound on the actin cytoskeleton using fluorescence microscopy.
-
Methodology:
-
Grow adherent cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound at a relevant concentration (e.g., near its IC50) for a defined period (e.g., 1-24 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the F-actin filaments with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and image using a fluorescence microscope to observe changes in cell morphology and actin filament organization.
-
-
Visualizations: Pathways and Workflows
General Mechanism of Action
The following diagram illustrates the primary mechanism by which cytochalasins disrupt cellular actin dynamics.
Caption: this compound inhibits actin polymerization by binding to the barbed (+) end of F-actin.
Experimental Workflow for Novel Compound Investigation
This workflow provides a logical progression for the discovery and characterization of this compound.
Caption: Workflow for the discovery and characterization of novel this compound.
References
Cytochalasin N: A Potential Cytorelaxin - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin N, a fungal metabolite derived from the endophytic fungus Phomopsis sp. CIB-109, is emerging as a compound of significant interest within the field of cell biology and pharmacology.[1] As a member of the cytochalasan family, it shares the characteristic ability to interact with the actin cytoskeleton, a fundamental component of all eukaryotic cells responsible for structure, motility, and intracellular transport.[2] This technical guide provides a comprehensive overview of this compound's potential as a cytorelaxin, a substance that can induce cellular relaxation, with a particular focus on its mechanism of action, effects on cellular morphology, and its potential therapeutic applications in conditions characterized by excessive cellular contraction. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to facilitate further research and development.
Introduction to Cytochalasins and the Actin Cytoskeleton
The actin cytoskeleton is a dynamic and intricate network of filamentous actin (F-actin) polymers and associated proteins.[3] Its constant remodeling through polymerization and depolymerization of actin monomers (G-actin) is crucial for a myriad of cellular processes, including cell division, migration, and the maintenance of cell shape.[2][4] Cytochalasins are a class of fungal secondary metabolites that potently disrupt these dynamics. They primarily function by binding to the barbed (fast-growing) end of F-actin, effectively capping the filament and preventing the addition of new actin monomers. This action shifts the equilibrium towards depolymerization, leading to a net loss of filamentous actin and profound changes in cellular architecture and function.
This compound: Mechanism of Action as a Cytorelaxin
While research specifically on this compound is still developing, its classification as a cytorelaxin suggests a mechanism centered on the disruption of the actin cytoskeleton, leading to a reduction in cellular tension and contractility. The proposed mechanism, based on the known actions of other cytochalasins, is as follows:
-
Actin Filament Capping: this compound is presumed to bind to the barbed end of F-actin filaments. This binding event physically obstructs the addition of G-actin monomers, halting filament elongation.
-
Inhibition of Polymerization: By capping the growing end, this compound effectively inhibits the net polymerization of actin filaments.
-
Disruption of Contractile Structures: In muscle cells and other contractile cell types, the actin cytoskeleton is a critical component of the contractile apparatus. By disrupting the integrity of actin filaments, this compound likely interferes with the interaction between actin and myosin, the molecular motor responsible for generating force. This interference leads to a reduction in the cell's ability to generate and maintain tension, resulting in a state of relaxation.
Studies on the closely related Cytochalasin D have shown that it can inhibit smooth muscle contraction without altering intracellular calcium levels or myosin light chain phosphorylation, suggesting a direct effect on the contractile machinery. It is highly probable that this compound operates through a similar mechanism.
Quantitative Data on Cytochalasan Activity
Quantitative data on the bioactivity of cytochalasans are crucial for comparing their potency and understanding their structure-activity relationships. The following tables summarize key quantitative findings from studies on various cytochalasans, providing a framework for contextualizing the potential efficacy of this compound.
Table 1: Comparative Effects of Cytochalasins on Actin Polymerization
| Compound | Assay Type | Effect | Concentration for Half-Maximal Inhibition | Reference |
| Cytochalasin B | Viscometry | Inhibition of actin assembly | ~2x10-7 M | |
| Cytochalasin D | Viscometry | Inhibition of actin assembly | ~10-8 M | |
| Cytochalasin B | Elongation Rate | Inhibition in the absence of ATP | 4x10-8 M | |
| Cytochalasin D | Elongation Rate | Inhibition in the absence of ATP | 1x10-9 M |
Table 2: Effects of Cytochalasin D on Smooth Muscle Contraction
| Tissue | Stimulus | Effect of Cytochalasin D | Concentration | Reference |
| Rat Aorta | High K+ | Inhibition of contraction | 10 nM - 1 µM | |
| Rat Aorta | Noradrenaline | Inhibition of contraction | 10 nM - 1 µM | |
| Chicken Gizzard | Ca2+ (permeabilized) | Inhibition of contraction | 1-10 µM | |
| Pulmonary Artery | Depolarizing solution | Concentration-dependent inhibition | 0.01 - 10 µg/ml |
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of this compound's cytorelaxant properties.
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a real-time measurement of polymerization.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0)
-
10X Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin (typically 5-10% pyrene-labeled) in G-buffer.
-
Aliquot the G-actin solution into fluorometer cuvettes.
-
Add this compound or DMSO vehicle to the cuvettes at various final concentrations. Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Initiate polymerization by adding 1/10th volume of 10X Polymerization buffer.
-
Immediately begin recording fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.
-
Plot fluorescence intensity versus time to determine the rate and extent of polymerization.
Cell Morphology Analysis (Phalloidin Staining)
This protocol allows for the visualization of changes in the F-actin cytoskeleton in cultured cells upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-conjugated phalloidin solution for 20-30 minutes in the dark.
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Smooth Muscle Contraction Assay
This ex vivo assay measures the effect of this compound on the contractility of isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, chicken gizzard)
-
Isometric muscle bath
-
Physiological Salt Solution (PSS)
-
Contractile agonists (e.g., KCl, noradrenaline)
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Mount the isolated smooth muscle segments in an isometric muscle bath containing PSS and aerated with 95% O2/5% CO2.
-
Allow the tissue to equilibrate for at least 1 hour.
-
Determine the maximum force generated in response to a depolarizing solution or specific agonist.
-
After relaxation, incubate the tissue with various concentrations of this compound for 1 hour.
-
Retest the contractile response to the agonist.
-
Record and analyze the force generation to determine the inhibitory effect of this compound.
Signaling Pathways Influenced by Actin Cytoskeleton Disruption
The disruption of the actin cytoskeleton by cytochalasans can have widespread effects on intracellular signaling pathways. The cytoskeleton acts as a scaffold for many signaling molecules, and its integrity is crucial for their proper localization and function. For instance, the inhibition of actin polymerization can impact pathways involved in cell adhesion, proliferation, and survival, such as the ERK1/2 pathway.
Conclusion and Future Directions
This compound holds promise as a potential cytorelaxin due to its presumed activity as an inhibitor of actin polymerization. Its ability to disrupt the actin cytoskeleton suggests potential therapeutic applications in diseases characterized by cellular hyper-contractility, such as asthma, hypertension, and certain fibrotic conditions. Further research is warranted to fully characterize the pharmacological profile of this compound, including its specific binding kinetics to actin, its dose-response relationship in various cell types, and its in vivo efficacy and safety. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing our understanding of this intriguing natural compound.
References
Methodological & Application
Cytochalasin N: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin N is a member of the cytochalasan family of mycotoxins, which are well-established inhibitors of actin polymerization. By interacting with the barbed, fast-growing ends of actin filaments, cytochalasins disrupt the normal dynamics of the actin cytoskeleton. This interference with a fundamental cellular process leads to a variety of effects, including changes in cell morphology, inhibition of cell motility and division, and induction of apoptosis.[1] These properties make this compound and related compounds valuable tools for studying cytoskeletal dynamics and potential candidates for therapeutic development, particularly in oncology.
This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting. While specific quantitative data for this compound is limited in publicly available literature, its biological activity is reported to be comparable to other cytochalasins with similar structural motifs, such as Cytochalasin H and J.[2] Therefore, the provided protocols are based on established methods for other well-characterized cytochalasins and should be adapted and optimized for your specific cell line and experimental conditions.
Mechanism of Action
This compound, like other cytochalasans, exerts its biological effects primarily by disrupting actin filament dynamics. The key steps in its mechanism of action are:
-
Binding to the Barbed End: this compound binds to the barbed (+) or fast-growing end of filamentous actin (F-actin).[1]
-
Inhibition of Polymerization: This binding physically blocks the addition of new actin monomers to the filament end, thereby inhibiting filament elongation.[1]
-
Disruption of Cytoskeletal Structures: The inhibition of actin polymerization leads to the disassembly of actin-based structures that are crucial for maintaining cell shape, motility, and division. This includes stress fibers, lamellipodia, and the contractile ring involved in cytokinesis.
-
Induction of Apoptosis: Prolonged disruption of the actin cytoskeleton can trigger programmed cell death, or apoptosis, through various signaling pathways.[3]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for other relevant cytochalasins to serve as a reference for determining appropriate concentration ranges for this compound in initial experiments. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.
| Cytochalasin Derivative | Cell Line | Assay | IC50 Value |
| Cytochalasin B | HeLa | Cytotoxicity (WST-8) | 7.9 µM |
| Cytochalasin D | MRC5 | Cytotoxicity (WST-1) | 2.36 µM |
| Triseptatin (a cytochalasan) | HeLa | Cytotoxicity | 4.96 µM |
| Triseptatin (a cytochalasan) | MCF-7 | Cytotoxicity | 1.80 - 11.28 µM |
| Deoxaphomin B (a cytochalasan) | HeLa | Cytotoxicity | 7.30 µM |
| Deoxaphomin B (a cytochalasan) | MCF-7 | Cytotoxicity | 1.55 - 6.91 µM |
Experimental Protocols
Protocol 1: General Guidelines for Preparing this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound (based on its molecular weight) in the required volume of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.
Materials:
-
Target adherent cell line
-
96-well flat-bottom microplates
-
This compound working solutions (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Analysis of Actin Cytoskeleton by Phalloidin (B8060827) Staining
This protocol visualizes the effects of this compound on the F-actin cytoskeleton.
Materials:
-
Target adherent cell line
-
Glass coverslips in a 24-well plate
-
This compound working solutions
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for a specific duration (e.g., 30 minutes to 4 hours). Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Phalloidin Staining: Wash the cells with PBS and incubate with fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and counterstain with DAPI solution for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto glass slides using mounting medium, and visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Target cell line (adherent or suspension)
-
6-well plates or culture flasks
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the cells from the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway: Disruption of Actin Polymerization by this compound
Caption: Mechanism of this compound-induced actin polymerization disruption.
Experimental Workflow: Assessing the Effects of this compound
References
Preparation of Cytochalasin N Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Cytochalasin N, a mycotoxin that functions as an inhibitor of actin polymerization. Due to the limited availability of specific solubility data for this compound, this protocol is based on the established methodologies for other members of the cytochalasin family, particularly utilizing dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to proper safety precautions is critical when handling this compound.
Introduction
Cytochalasins are a group of fungal metabolites that exhibit potent activity against the actin cytoskeleton. By binding to the barbed end of actin filaments, they disrupt actin polymerization, leading to various effects on cell motility, division, and morphology. This compound, a specific member of this family, has a molecular weight of 493.63 g/mol .[1] Accurate preparation of a stock solution is the first crucial step for in vitro and in vivo studies investigating its biological effects. This protocol outlines the recommended procedure for dissolving and storing this compound.
Quantitative Data Summary
A summary of the key quantitative data for this compound and the recommended solvent for stock solution preparation is provided in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 493.63 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from other cytochalasins |
| Recommended Stock Concentration | 1-10 mM in DMSO | Inferred from other cytochalasins |
| Storage of Stock Solution | -20°C, protected from light | Inferred from other cytochalasins |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure that you are wearing appropriate PPE. Cytochalasins are toxic and should be handled with care in a well-ventilated area or a chemical fume hood.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 493.63 g/mol ), the required volume of DMSO can be calculated as follows:
-
Moles of this compound = 0.001 g / 493.63 g/mol = 2.026 x 10⁻⁶ mol
-
Volume of DMSO (in L) = 2.026 x 10⁻⁶ mol / 0.010 mol/L = 2.026 x 10⁻⁴ L
-
Volume of DMSO (in µL) = 202.6 µL
-
-
Dissolving this compound: Add 202.6 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Properly label all tubes with the compound name, concentration, solvent, and date of preparation.
Note on Working Solutions:
For cell-based assays, the concentrated DMSO stock solution should be diluted into the appropriate aqueous culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of its mechanism of action on the actin polymerization pathway.
Caption: Experimental workflow for preparing a 10 mM this compound stock solution.
Caption: this compound inhibits actin polymerization by binding to the barbed end of F-actin.
Safety Precautions
-
Toxicity: Cytochalasins are toxic compounds. Handle with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Perform all weighing and solution preparation in a well-ventilated chemical fume hood.
-
Disposal: Dispose of all contaminated materials and waste according to institutional and local regulations for hazardous chemical waste.
Disclaimer
The protocol provided is based on the known properties of other cytochalasin compounds due to the lack of specific solubility data for this compound. It is highly recommended to perform a small-scale solubility test before preparing a large stock solution. The end-user is responsible for validating this protocol for their specific application.
References
Application Notes and Protocols for Cytochalasin N Treatment in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin N is a potent, cell-permeable mycotoxin that acts as a powerful inhibitor of actin polymerization. This property makes it a valuable tool for researchers studying a wide range of cellular processes that are dependent on a dynamic actin cytoskeleton, including cell motility, division, and morphology. In the context of live cell imaging, this compound allows for the real-time visualization of the consequences of actin disruption, providing critical insights into the functional roles of actin in various cellular contexts. These application notes provide detailed information and protocols for the effective use of this compound in live cell imaging experiments.
Cytochalasins, as a family of fungal metabolites, are known to bind to the barbed, fast-growing plus ends of actin filaments.[1] This binding physically blocks the addition of new actin monomers to the filament, thereby inhibiting both the assembly and disassembly dynamics.[1] While many studies have focused on the more commonly used Cytochalasin B and D, research indicates that this compound, which possesses a 5-en-7-ol moiety, exhibits comparable effects to other cytochalasins such as H and J.[2] The primary mechanism of action for these compounds is the disruption of the actin cytoskeleton, leading to observable changes in cell morphology and function.[2]
Data Presentation
The effective concentration of this compound can vary depending on the cell type, experimental duration, and the specific process being investigated. The following table summarizes typical concentration ranges and observed effects for various cytochalasins, which can serve as a starting point for optimizing experiments with this compound.
| Cytochalasin | Typical Concentration Range | Incubation Time | Observed Effects in Live Cell Imaging |
| Cytochalasin D | 0.1 - 10 µM | Minutes to Hours | Inhibition of lamellipodia and membrane ruffles, disruption of stress fibers, appearance of actin aggregates, cessation of cell motility.[3] |
| Cytochalasin B | 1 - 20 µM | Minutes to Hours | Inhibition of cell migration, induction of multinucleation, changes in cell shape (arborized and stellate morphologies). |
| Cytochalasin E | 1.5 µM | 60 minutes | Disruption of actin network organization, formation of filamentous aggregates. |
| This compound | Inferred from related compounds | Requires optimization | Expected to be comparable to other cytochalasins: disruption of actin polymerization, inhibition of cell motility, and morphological changes. |
Signaling Pathway
The primary signaling pathway affected by this compound is the actin polymerization pathway. By binding to the barbed end of F-actin, it directly inhibits the elongation of actin filaments, a critical step in the dynamic remodeling of the cytoskeleton.
Figure 1. Mechanism of this compound action on actin polymerization.
Experimental Protocols
This section provides a detailed protocol for treating live cells with this compound for subsequent imaging.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging compatible cell culture medium
-
Cells cultured on imaging-quality dishes or plates (e.g., glass-bottom dishes)
-
Fluorescently labeled actin probe (e.g., LifeAct-GFP, SiR-actin) for visualizing the cytoskeleton
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Protocol: Live Cell Imaging of this compound-Treated Cells
Figure 2. Experimental workflow for this compound treatment and live cell imaging.
Step-by-Step Method:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or other imaging-compatible plates at an appropriate density to be sub-confluent at the time of imaging.
-
If using a fluorescent protein-based actin probe (e.g., LifeAct-GFP), transfect the cells 24-48 hours prior to the experiment according to the manufacturer's protocol. For dye-based probes like SiR-actin, follow the recommended staining protocol.
-
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution in pre-warmed, serum-containing cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals (e.g., starting with a range of 0.1 µM to 10 µM).
-
Important: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same concentration of DMSO.
-
-
Treatment of Cells:
-
Before adding the treatment, acquire baseline images of the cells to serve as a control.
-
Carefully remove the existing culture medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Place the cells back into the incubator on the microscope stage.
-
-
Live Cell Imaging:
-
Use a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire images at regular intervals (e.g., every 1-5 minutes) to capture the dynamic changes in the actin cytoskeleton and cell morphology.
-
The duration of imaging will depend on the specific research question but can range from 30 minutes to several hours.
-
-
Data Analysis:
-
Analyze the acquired images to quantify changes in cell morphology, such as cell area, circularity, and the presence of protrusions.
-
Quantify changes in the actin cytoskeleton, such as the disruption of stress fibers, the formation of actin aggregates, and changes in the fluorescence intensity of the actin probe.
-
Troubleshooting
-
No observable effect: The concentration of this compound may be too low. Increase the concentration or the incubation time.
-
High cell toxicity/death: The concentration of this compound may be too high. Reduce the concentration or the incubation time.
-
Focal drift during imaging: Ensure the microscope's autofocus system is properly configured and that the environmental chamber maintains a stable temperature.
-
Phototoxicity: Minimize the exposure time and intensity of the excitation light. Use sensitive cameras and appropriate filter sets.
Conclusion
This compound is a valuable tool for the study of actin dynamics in living cells. By carefully optimizing the experimental conditions, researchers can effectively utilize this compound to gain deeper insights into the critical roles of the actin cytoskeleton in a multitude of cellular processes. The protocols and information provided here serve as a comprehensive guide for the successful application of this compound in live cell imaging experiments.
References
Application Notes and Protocols for Using Cytochalasin N in Actin Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites well-known for their ability to disrupt the actin cytoskeleton.[1] By interfering with actin polymerization, these cell-permeable mycotoxins serve as powerful tools in cell biology to study processes involving actin dynamics, such as cell motility, division, and morphology.[2] Cytochalasin N, a member of this family, exhibits inhibitory effects on actin polymerization comparable to other cytochalasins like H and J.[1] These application notes provide a detailed overview of the use of this compound in in vitro actin polymerization assays, with a focus on the widely used pyrene-actin assay.
Mechanism of Action
This compound, like other cytochalasins, primarily functions by binding to the barbed (fast-growing) end of actin filaments (F-actin).[2][3] This binding action physically blocks the addition of new actin monomers (G-actin) to the growing filament, thereby inhibiting actin polymerization. At higher concentrations, some cytochalasins can also sever existing actin filaments. The interaction of cytochalasins with actin is highly specific, and their effects are often reversible.
Quantitative Data on Cytochalasin Activity
| Cytochalasin | Assay Type/Condition | Effective Concentration | Reference |
| Cytochalasin D | Inhibition of nuclei-induced actin polymerization | 10⁻⁸ - 10⁻⁶ M | |
| Cytochalasin B | Inhibition of nuclei-induced actin polymerization | 10⁻⁸ - 10⁻⁶ M | |
| Cytochalasin E | Inhibition of nuclei-induced actin polymerization | 10⁻⁸ - 10⁻⁶ M | |
| Cytochalasin B | Reversible KV1.5 blocker | IC₅₀ = 4 µM | |
| Cytochalasin B | Inhibition of mitochondrial transfer | 350 nM | |
| Cytochalasin D | Disruption of actin cytoskeleton in fibroblasts | 10 and 30 min treatment | |
| Cytochalasin D | Treatment of NIH 3T3 cells | 20 µM for 3 hrs |
Experimental Protocols
Pyrene-Actin Polymerization Assay
The pyrene-actin polymerization assay is a widely used method to monitor the kinetics of actin polymerization in real-time. It utilizes actin labeled with N-(1-pyrene)iodoacetamide. Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence intensity increases significantly. This change in fluorescence is used to measure the rate and extent of actin polymerization.
Materials and Reagents:
-
Monomeric actin (unlabeled)
-
Pyrene-labeled monomeric actin
-
This compound (or other cytochalasins)
-
G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM TCEP, 0.1 mM CaCl₂
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0
-
ATP (100 mM stock)
-
DTT (1 M stock)
-
Fluorescence spectrophotometer or plate reader with excitation at ~365 nm and emission at ~407 nm
Protocol:
-
Preparation of Monomeric Actin Stock:
-
Resuspend lyophilized unlabeled and pyrene-labeled actin in G-buffer to a final concentration of ~10-20 µM.
-
Incubate on ice for 1 hour to ensure complete depolymerization, with occasional gentle mixing.
-
Centrifuge at >100,000 x g for 30 minutes at 4°C to remove any aggregates.
-
Transfer the supernatant (monomeric actin) to a new pre-chilled tube.
-
Determine the actin concentration using a spectrophotometer (A₂₉₀ of 0.1 = 4.1 µM actin).
-
-
Preparation of Reaction Mix:
-
Prepare a working stock of actin by mixing unlabeled and pyrene-labeled actin to achieve 5-10% labeling. The final actin concentration in the assay is typically 2-4 µM.
-
Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO) and a solvent-only control.
-
-
Actin Polymerization Assay:
-
In a fluorescence cuvette or a black 96-well plate, add the G-buffer and the desired concentration of this compound or solvent control.
-
Add the monomeric actin stock to the cuvette/well.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer. Mix quickly but gently.
-
Immediately start monitoring the fluorescence intensity over time using the fluorometer. Record data every 10-30 seconds for 30-60 minutes, or until the fluorescence signal plateaus.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial slope of the curve represents the initial rate of polymerization.
-
Compare the polymerization curves of the control and this compound-treated samples to determine the effect of the compound on the lag phase, elongation rate, and steady-state fluorescence.
-
The IC₅₀ value can be determined by measuring the inhibition of the polymerization rate at various concentrations of this compound.
-
Visualizations
Caption: Mechanism of this compound on actin polymerization.
Caption: Workflow for a pyrene-actin polymerization assay.
References
Application Notes and Protocols for Utilizing Cytochalasin N in Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in development, tissue repair, and immune responses. Its dysregulation is a hallmark of diseases such as cancer metastasis. The actin cytoskeleton, a dynamic network of protein filaments, provides the necessary force for cell movement. Cytochalasins are a class of fungal metabolites that potently inhibit actin polymerization, making them invaluable tools for studying the molecular mechanisms of cell migration.
This document provides detailed application notes and protocols for the use of Cytochalasin N, a member of the cytochalasin family, in cell migration research.
Disclaimer: Scientific literature with specific quantitative data and detailed protocols for this compound is limited. The following data and protocols are primarily based on the well-characterized analogue, Cytochalasin D, which shares a similar mechanism of action. Researchers using this compound should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Mechanism of Action
Cytochalasins, including this compound, exert their biological effects by disrupting actin filament dynamics. They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers to the growing filament.[1][2] This capping activity effectively inhibits the elongation of actin filaments, a critical step in the formation of lamellipodia and filopodia, which are the protrusive structures that drive cell migration.[3] By inhibiting actin polymerization, this compound leads to a decrease in cell motility and can induce changes in cell morphology.[1]
Quantitative Data on the Effects of Cytochalasins on Cell Migration
The following table summarizes quantitative data obtained from studies using Cytochalasin D, which can serve as a starting point for designing experiments with this compound.
| Cell Line | Assay Type | Cytochalasin D Concentration | Incubation Time | Observed Effect on Cell Migration | Reference |
| NIH 3T3 (mouse embryonic fibroblasts) | Wound Healing Assay | 1 - 100 nM | 24 hours | Dose-dependent inhibition of wound closure. | [4] |
| Human Breast Cancer (MDA-MB-231) | Transwell Migration Assay | 0.1 µM | Not specified | Inhibition of 2D random migration. | |
| Human Melanoma (MV3) | Transwell Migration Assay | 50 nM | Not specified | Blocked migration through a collagen gel. | |
| Rabbit Aortic Smooth Muscle Cells | Microchemotaxis Chamber | 1 µM | Not specified | Complete prevention of SMC migration. | |
| Rabbit Aortic Smooth Muscle Cells | Microchemotaxis Chamber | 0.1 µM | Not specified | Decreased SMC migration. | |
| Various Breast Cancer Cell Lines | Wound Healing Assay | 1 µg/mL | 14 hours | Significant inhibition of migration in most cell lines tested. |
Signaling Pathways Affected by Actin Disruption
The inhibition of actin polymerization by cytochalasins has profound effects on various signaling pathways that regulate cell migration. A key hub in this process is the family of Rho GTPases, including RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.
Disruption of actin polymerization by this compound directly impacts the formation of protrusive structures and also affects the feedback loops that regulate Rho GTPase activity, leading to a comprehensive inhibition of cell motility.
Experimental Protocols
Two common and robust methods for studying cell migration in vitro are the Wound Healing (or Scratch) Assay and the Transwell (or Boyden Chamber) Assay.
Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
Methodology:
-
Cell Seeding:
-
Plate cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Scratch Creation:
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the well.
-
To ensure consistency, a guiding ruler can be used.
-
-
Washing:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
-
Treatment:
-
Add fresh culture medium containing the desired concentration of this compound to the treatment wells.
-
Add medium with the vehicle (e.g., DMSO) to the control wells.
-
-
Imaging:
-
Immediately capture images of the scratches at time zero (T=0) using a phase-contrast microscope.
-
Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for both control and treated cells.
-
Transwell (Boyden Chamber) Assay
This assay is used to study chemotactic cell migration, where cells move along a chemical gradient.
Methodology:
-
Chamber Preparation:
-
Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
-
Chemoattractant Addition:
-
Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add serum-free medium to the lower chamber for control wells.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Treatment:
-
Add this compound (or vehicle control) to the cell suspension in the upper chamber at the desired final concentration.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a period sufficient for cell migration to occur (typically 4-24 hours, depending on the cell type).
-
-
Cell Removal and Staining:
-
After incubation, remove the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Fix the migrated cells on the lower side of the membrane with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts in water and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a bright-field microscope.
-
Count the number of migrated cells in several random fields of view.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Conclusion
This compound, by its action on actin polymerization, is a potent tool for dissecting the role of the actin cytoskeleton in cell migration. While specific data for this compound is not abundant, the provided protocols, based on the well-studied analogue Cytochalasin D, offer a solid foundation for researchers. It is imperative to perform careful dose-response optimization to determine the appropriate working concentrations for any new cell system. The use of this compound in conjunction with the described assays will undoubtedly contribute to a deeper understanding of the complex processes governing cell motility in both health and disease.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Cytochalasin N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin N belongs to the cytochalasan family of mycotoxins, which are well-documented for their potent effects on the actin cytoskeleton.[1] These compounds bind to actin filaments, inhibiting their polymerization and elongation.[1] This disruption of the actin cytoskeleton interferes with fundamental cellular processes, including cell division, motility, and maintenance of cell morphology, ultimately leading to apoptosis in many cell types.[1][2] The ability of cytochalasins to induce programmed cell death makes them a subject of interest in cancer research and drug development.[3]
Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis
The primary mechanism of action for cytochalasins is their interaction with actin, a critical component of the eukaryotic cytoskeleton. By binding to the barbed, fast-growing ends of actin filaments, they effectively cap the filament, preventing both the addition and removal of actin monomers. This disruption leads to a net depolymerization of actin filaments, causing a collapse of the cytoskeletal architecture.
The perturbation of the actin cytoskeleton triggers a cascade of downstream signaling events that can culminate in apoptosis. Disruption of actin integrity has been shown to induce apoptosis in various cell lines, including airway epithelial cells. This process can be initiated through different pathways, with some studies indicating the involvement of p53-dependent pathways and the activation of caspase-8. Ultimately, the apoptotic cascade often converges on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the morphological changes characteristic of apoptosis.
Data Presentation
The following tables summarize representative quantitative data for Cytochalasin D, which can be used as a reference for designing experiments with this compound. It is recommended to perform dose-response and time-course experiments to determine the specific IC50 values for this compound in the cell lines of interest.
Table 1: Representative Cytotoxicity of Cytochalasin D in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| P388/ADR (Murine Leukemia) | Growth Inhibition | Not Specified | 42 | |
| M109c (Murine Lung Carcinoma) | Growth Inhibition | 3 | ~3 | |
| B16BL6 (Murine Melanoma) | Growth Inhibition | 3 | ~30 | |
| MRC5 (Human Lung Fibroblast) | WST-1 | 72 | 2.36 |
Table 2: Apoptosis Induction by Cytochalasin D
| Cell Line | Assay | Treatment | Observation | Reference |
| HCT116 (Human Colon Cancer) | DNA Fragmentation | Various cytochalasin derivatives | Induction of apoptosis | |
| Airway Epithelial Cells | TUNEL Assay | 0.04 to 0.5 µg/ml for 1-5 h | Time- and concentration-dependent increase in apoptosis | |
| HeLa (Human Cervical Cancer) | Annexin V/PI Staining | 8 µM for up to 60 h | Time-dependent induction of early apoptosis |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the no-treatment control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and appropriate controls (vehicle, no-treatment, and maximum LDH release).
-
For the maximum LDH release control, add 10 µL of 10X Lysis Buffer to control wells 45 minutes before the end of the incubation period.
-
Incubate the plate for the desired time period.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by comparing the LDH release in treated wells to the spontaneous (no-treatment) and maximum LDH release controls.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate, such as DEVD-pNA (for colorimetric detection) or Ac-DEVD-AMC (for fluorometric detection), which is cleaved by active caspase-3 to release a detectable chromophore or fluorophore.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Caspase-3 assay kit (containing reaction buffer, DTT, and caspase-3 substrate)
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound and controls for the desired time.
-
Induce apoptosis in a positive control cell population (e.g., with staurosporine).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Lyse the cells by resuspending the cell pellet in cold cell lysis buffer and incubating on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000-20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein extract to each well and adjust the volume with lysis buffer.
-
Prepare the Caspase Reaction Mix by adding DTT to the 2X Reaction Buffer.
-
Add 50 µL of the Caspase Reaction Mix to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AMC).
-
The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated cells to the untreated control.
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Cytochalasin-induced apoptosis signaling pathway.
References
Cytochalasin N: Application Notes and Protocols for Cytokinesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites widely utilized in cell biology research as potent inhibitors of actin polymerization. By binding to the barbed (fast-growing) end of actin filaments, they disrupt the assembly and dynamics of the actin cytoskeleton, a critical component of numerous cellular processes, including cytokinesis.[1][2][3] The inhibition of actin filament function during cell division prevents the formation and constriction of the contractile ring, leading to a failure of cytokinesis and the formation of multinucleated cells.[1][4] This characteristic makes cytochalasins invaluable tools for studying the mechanics and regulation of cytokinesis.
This document provides detailed application notes and protocols for the use of Cytochalasin N in cytokinesis research. While specific quantitative data and extensive protocols for this compound are limited in published literature, this guide leverages the wealth of information available for closely related and well-studied analogues, such as Cytochalasin B and D, to provide a comprehensive framework for its application. Research indicates that this compound, which possesses a 5-en-7-ol moiety, exhibits bioactivity comparable to other cytochalasins like H and O, suggesting a similar mechanism of action.
Mechanism of Action
Cytochalasins exert their effects by capping the barbed ends of actin filaments, which prevents the addition of new actin monomers to the growing filament. This action leads to a net disassembly of actin filaments as the depolymerization at the pointed end continues. The disruption of the dynamic equilibrium of actin polymerization is the primary mechanism by which cytochalasins inhibit cytokinesis, as the formation and function of the actin-myosin contractile ring are critically dependent on rapid actin filament assembly and reorganization.
Signaling Pathways and Cellular Effects
The process of cytokinesis is orchestrated by a complex network of signaling pathways that converge on the assembly and constriction of the contractile ring. The primary target of cytochalasins is the actin cytoskeleton, a key downstream effector in this process. By inhibiting actin polymerization, cytochalasins functionally interrupt the signaling cascade that leads to successful cell division.
Caption: Signaling pathway of cytokinesis indicating the inhibitory action of this compound on actin polymerization.
Quantitative Data Summary
| Compound | Cell Line | Effective Concentration | Observed Effect | Reference |
| Cytochalasin D | Fibroblast | 10 min: 35±7% morphology change; 30 min: 70±7% morphology change | Altered cell morphology from stretched to rounded | |
| Cytochalasin D | NIH 3T3 | 20 µM for 3 hrs | Decreased number of F-actin and microtubule fibers | |
| Cytochalasin D | COS-7 | EC50 determined in a range of 15.63-500 nM | Induction of multinucleated phenotype | |
| Cytochalasin D | MDCK | 2 µg/ml | Decrease in transepithelial resistance (increased tight junction permeability) | |
| Cytochalasin B | LMTK (transformed mouse) and normal rat embryo lung cells | Not specified | Multinucleation in transformed cells after 7 days | |
| Cytochalasin B | 3T3, SV-3T3, B16 melanoma, Ehrlich ascites | 1 µg/ml | Varied effects including depolymerization, promotion of polymerization, and redistribution of actin | |
| Cytochalasin B | hMSCs | 350 nM | Inhibition of tunneling nanotube (TNT) formation |
Experimental Protocols
The following protocols are adapted from established methods using Cytochalasin D and B and can serve as a starting point for experiments with this compound.
Protocol 1: Inhibition of Cytokinesis and Induction of Multinucleated Cells
This protocol describes a general method to assess the effect of this compound on cytokinesis by observing the formation of multinucleated cells.
Materials:
-
Cell line of interest (e.g., HeLa, COS-7, NIH 3T3)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for actin staining)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A starting range of 0.1 µM to 10 µM is recommended for initial dose-response experiments. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for a period equivalent to one to two cell cycles (e.g., 24-48 hours).
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Incubate with fluorescently labeled phalloidin (to visualize F-actin) and a nuclear stain (e.g., DAPI) in PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Quantify the percentage of multinucleated cells (cells with two or more nuclei) in at least 10 random fields of view for each treatment condition.
Caption: Experimental workflow for assessing the effect of this compound on cytokinesis.
Protocol 2: Live-Cell Imaging of Cytokinesis Inhibition
This protocol allows for the direct observation of the effects of this compound on the process of cytokinesis in real-time.
Materials:
-
Cell line stably expressing a fluorescent marker for chromatin (e.g., H2B-GFP) and/or actin.
-
Glass-bottom imaging dishes.
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).
-
This compound stock solution.
Procedure:
-
Cell Seeding: Plate the fluorescently labeled cells in a glass-bottom imaging dish and allow them to adhere.
-
Microscope Setup: Place the dish on the live-cell imaging microscope and allow the environment to equilibrate.
-
Pre-treatment Imaging: Identify cells in late G2 or prophase and begin imaging to capture normal mitosis and cytokinesis as a baseline.
-
Compound Addition: Gently add this compound to the imaging medium at the desired final concentration.
-
Time-lapse Imaging: Acquire images at regular intervals (e.g., every 2-5 minutes) to monitor the progression through mitosis and the subsequent attempt at cytokinesis.
-
Analysis: Observe the dynamics of the cleavage furrow, the distribution of actin (if labeled), and the ultimate fate of the daughter cells (i.e., failure to separate and subsequent fusion).
Logical Relationships in Cytokinesis Inhibition by this compound
The application of this compound in cytokinesis research is based on a clear cause-and-effect relationship.
Caption: Logical flow from this compound application to the resulting cellular phenotype.
Conclusion
This compound, like its better-characterized counterparts, is a valuable tool for dissecting the role of the actin cytoskeleton in cytokinesis. By arresting this fundamental stage of cell division, it allows for detailed investigation into the molecular machinery and regulatory networks governing this process. While the protocols and data presented here are largely based on studies of other cytochalasins, they provide a solid foundation for researchers to design and execute experiments using this compound. It is imperative that researchers perform careful dose-response and time-course experiments to validate the optimal conditions for their specific experimental system.
References
Application Notes for Immunofluorescence Staining Following Cytochalasin N Treatment
Introduction
Cytochalasins are a group of fungal metabolites known to disrupt the actin cytoskeleton by binding to the barbed ends of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers.[1] This disruption of actin dynamics leads to significant changes in cell morphology, motility, and other cellular processes. Cytochalasin N, a member of this family, has been shown to exert effects on the actin cytoskeleton comparable to other well-studied cytochalasins like H and J.[2] Immunofluorescence (IF) microscopy is an invaluable technique to visualize these effects, allowing for the qualitative and quantitative analysis of changes in the actin cytoskeleton and the localization of associated proteins. These application notes provide a comprehensive guide for researchers utilizing immunofluorescence staining to investigate the cellular consequences of this compound treatment.
Mechanism of Action
This compound, like other cytochalasins, targets F-actin, a key component of the cytoskeleton. By binding to the fast-growing (barbed) end of actin filaments, it effectively caps (B75204) the filament, preventing the addition of new actin monomers.[1] This leads to a net depolymerization of actin filaments as the disassembly at the pointed end continues. The consequences of this disruption are manifold, including the loss of stress fibers, altered cell shape, and inhibition of cell division.[3]
Data Presentation: Quantitative Analysis of Cytochalasin Treatment
The following tables summarize quantitative data from studies using various cytochalasins, which are expected to produce effects comparable to this compound. These tables provide a reference for the types of quantitative changes that can be measured using immunofluorescence microscopy and subsequent image analysis.
Table 1: Effects of Cytochalasin B on HeLa Cell Morphology and Traction Forces
| Parameter | Control (DMSO) | Cytochalasin B (0.6 µM) | Fold Change |
| Cell Spread Area (µm²) | ~1800 | ~800 | ~0.44 |
| Cell Aspect Ratio | ~3.5 | ~1.5 | ~0.43 |
| Mean Traction Force (Pa) | ~400 | ~150 | ~0.38 |
Data is approximated from graphical representations in the source material.[4]
Table 2: Dose-Dependent Effects of Cytochalasin D on Weri-Rb1 Cell Morphology
| Cytochalasin D Conc. | Cellular Morphology | F-actin Organization |
| 0 µM (Control) | Smooth, regular | Intact cytoskeleton |
| 0.02 µM | No distinct changes | Smooth cytoskeleton |
| 0.2 µM | Swollen cells | Fragmented F-actin |
| 2 µM | Severe disruption | Aggregated F-actin |
Based on descriptive data from the source.
Table 3: Effect of Cytochalasin D on F-actin Fluorescence Intensity in ARPE-19 Cells
| Treatment | Normalized Average Fluorescence Intensity |
| Control | ~1.0 |
| Mechanical Stretch (24h) | ~0.7 |
| Cytochalasin D (2 µM) | ~0.6 |
| Cytochalasin D + Mechanical Stretch | ~0.5 |
Data is approximated from graphical representations in the source material.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured cells treated with this compound to visualize the actin cytoskeleton.
Materials
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Prepare working solutions of this compound in pre-warmed cell culture medium from a stock solution in DMSO. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental question (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the old medium and add the medium containing this compound or vehicle control to the cells.
-
Incubate for the desired time (e.g., 30 minutes to 24 hours), depending on the specific research question.
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the phalloidin to access the intracellular actin filaments.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Staining:
-
Dilute the fluorescently-conjugated phalloidin in the blocking buffer to its recommended working concentration.
-
Incubate the cells with the phalloidin solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
(Optional) For nuclear counterstaining, incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Disruption of the actin cytoskeleton by this compound can have profound effects on various signaling pathways that regulate cell adhesion, migration, and proliferation. The following diagrams illustrate key pathways and the experimental workflow.
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Caption: Rho GTPase signaling pathway and the inhibitory effect of this compound.
Caption: Simplified focal adhesion signaling and its link to the actin cytoskeleton.
References
Troubleshooting & Optimization
Cytochalasin N solubility issues and solutions
Disclaimer: Specific solubility and experimental data for Cytochalasin N are limited in publicly available literature. The following troubleshooting guides and protocols are based on best practices for working with other well-characterized cytochalasin family members, such as Cytochalasin B and D, which are expected to have similar properties. Researchers should use this information as a starting point and optimize for their specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound, like other cytochalasins, is expected to be practically insoluble in water.[1] The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] Other organic solvents such as dimethylformamide (DMF) and ethanol (B145695) can also be used, though DMSO is most common for cell culture applications.[1]
Q2: My this compound precipitates when I add it to my cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue with hydrophobic compounds such as cytochalasins. This can be caused by several factors:
-
High Final Concentration: The concentration of this compound in your media may exceed its solubility limit in an aqueous environment.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the media can cause localized high concentrations, leading to precipitation.
-
Low Temperature: Adding a cold stock solution to warmer media can decrease solubility.
To prevent precipitation, we recommend the following:
-
Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
-
Warm your cell culture media to 37°C before adding the drug.
-
Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Perform serial dilutions if a very low final concentration is required.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v). Some cell lines may tolerate up to 0.5%, but this should be determined empirically.
Q4: I see crystals in my well plate after treating my cells with Cytochalasin. What are they?
A4: The crystals are likely precipitated Cytochalasin. This can occur even at lower concentrations (e.g., 1 µM) if the compound comes out of solution over time. While the compound may still exert a biological effect, the exact concentration in the soluble phase is unknown, which can affect the reproducibility of your results. To mitigate this, ensure your stock solution is fully dissolved before use and follow the recommended dilution procedures.
Q5: How should I store my this compound stock solution?
A5: Cytochalasin stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. For long-term storage, -80°C is also suitable. When stored properly, DMSO stock solutions are typically stable for several months. Some cytochalasins are light-sensitive, so it is good practice to store them in the dark.
Data Presentation
Table 1: Solubility of Related Cytochalasins in Various Solvents
| Compound | Solvent | Solubility |
| Cytochalasin B | Dimethylformamide (DMF) | 492 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 371 mg/mL | |
| Ethanol | 35 mg/mL | |
| Acetone | 10 mg/mL | |
| Cytochalasin D | Dimethyl Sulfoxide (DMSO) | ~25-100 mg/mL |
| Dichloromethane | ~10 mg/mL |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Cytochalasin Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound is approximately 493.6 g/mol ). For 1 mL of a 10 mM stock, you would need 4.936 mg.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration and volume of the working solution needed for your experiment.
-
Calculate the volume of the stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the appropriate volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube of media, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the solution is mixed thoroughly before adding it to your cells.
-
Remember to include a vehicle control (e.g., 0.1% DMSO in media) in your experimental setup.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Cytochalasin binds to the barbed end of actin filaments, inhibiting polymerization.
References
Optimizing Cytochalasin N Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cytochalasin N incubation time for various experimental applications. Leveraging a question-and-answer format, this guide addresses common issues and provides detailed troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other members of the cytochalasin family, primarily functions by disrupting actin polymerization. It binds to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers and thereby inhibits filament elongation.[1][2] This disruption of the actin cytoskeleton can lead to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[2][3]
Q2: What is a typical starting concentration and incubation time for this compound?
A2: A typical starting concentration for cytochalasins, including this compound, can range from 0.1 µM to 10 µM. The optimal incubation time is highly dependent on the cell type, the specific biological process being studied, and the concentration of this compound used. Initial experiments often involve a time course ranging from 30 minutes to several hours.[4] For some applications, longer incubation times of 24 to 72 hours or even up to 120 hours have been reported for other cytochalasins. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How can I determine the optimal incubation time for my specific cell line and experiment?
A3: The optimal incubation time should be determined empirically. A common approach is to perform a time-course experiment where cells are treated with a fixed concentration of this compound and then analyzed at various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours). The ideal incubation time will be the shortest duration that produces the desired biological effect without causing excessive cytotoxicity or secondary, off-target effects.
Q4: What are the potential off-target effects of cytochalasins, and how can I mitigate them?
A4: While cytochalasins are potent actin inhibitors, some members of the family can have off-target effects. For instance, Cytochalasin B is known to inhibit glucose transport. To ensure that the observed phenotype is a direct result of actin cytoskeleton disruption, consider the following strategies:
-
Use a panel of cytochalasins: Different cytochalasins have varying potencies and off-target effects. For example, Cytochalasin D is a more potent inhibitor of actin polymerization than Cytochalasin B and has weaker effects on glucose transport.
-
Employ a negative control: Dihydrocytochalasin B can be a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.
-
Titrate the concentration: Use the lowest effective concentration of this compound that elicits the desired response to minimize potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell morphology or actin cytoskeleton. | 1. Insufficient incubation time: The treatment duration may be too short for the specific cell type or process. 2. Suboptimal concentration: The concentration of this compound may be too low. 3. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a time-course experiment with longer incubation periods. 2. Conduct a dose-response experiment with a range of concentrations. 3. Prepare a fresh stock solution of this compound. |
| High levels of cell death or cytotoxicity. | 1. Excessive incubation time: Prolonged exposure can lead to apoptosis or necrosis. 2. High concentration: The concentration of this compound may be too high for the specific cell line. | 1. Reduce the incubation time. 2. Lower the concentration of this compound. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. |
| Inconsistent results between experiments. | 1. Variability in cell confluence: Cell density can influence the cellular response to treatment. 2. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels can affect cell health and drug efficacy. 3. Pipetting errors: Inaccurate dilution of the stock solution. | 1. Seed cells at a consistent density for all experiments. 2. Ensure consistent and optimal cell culture conditions. 3. Prepare fresh working solutions for each experiment and use calibrated pipettes. |
| Observed phenotype may be an off-target effect. | 1. Inhibition of other cellular processes: As with Cytochalasin B and glucose transport. | 1. Use alternative actin inhibitors with different mechanisms of action (e.g., Latrunculins) to confirm the phenotype is actin-dependent. 2. If applicable, perform rescue experiments with a cytochalasin-resistant actin mutant. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of various cytochalasins across different cell lines. Note that IC50 values can vary significantly depending on the cell type and assay conditions. This data can serve as a reference for determining a starting concentration range for this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | HeLa | ~7.30 | |
| Cytochalasin B | KB3.1 | > 10 | |
| Cytochalasin D | L929 | ~1.3 | |
| Cytochalasin D | CT26 | Dose-dependent inhibition | |
| This compound | HeLa | Not explicitly reported, but showed cytotoxicity |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical range would be from 0.1 µM to 20 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a fixed period (e.g., 24 hours). The incubation time should be based on preliminary experiments or literature data for similar compounds and cell lines.
-
Assessment: Analyze the cells for the desired endpoint. This could be a cell viability assay (e.g., MTT, CellTiter-Glo®) or a morphological assessment via microscopy.
-
Data Analysis: Plot the response (e.g., % viability) against the log of the this compound concentration to determine the EC50 or IC50 value.
Protocol 2: Optimizing this compound Incubation Time (Time-Course)
-
Cell Seeding: Seed cells in multiple plates or on multiple coverslips to allow for analysis at different time points.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).
-
Incubation and Analysis: At various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), fix and stain the cells for the target of interest (e.g., F-actin using fluorescently labeled phalloidin) or lyse the cells for biochemical analysis.
-
Data Interpretation: Determine the earliest time point at which the desired effect is consistently observed without significant signs of cytotoxicity.
Visualizations
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: this compound inhibits actin polymerization by binding to the barbed end.
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
Preventing Cytochalasin N off-target effects
Welcome to the Technical Support Center for Cytochalasin N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental issues, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a cell-permeable fungal metabolite, primarily functions by inhibiting actin polymerization. It binds to the fast-growing barbed end (+ end) of filamentous actin (F-actin), which blocks the addition of new actin monomers to the filament. This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of cell division, and can even induce apoptosis.
Q2: What are the known or potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not as extensively documented as for other cytochalasins, its bioactivity is comparable to other members of its family.[1] Therefore, it is prudent to consider the known off-target effects of related compounds, such as Cytochalasin B and D. The most significant off-target effect of some cytochalasins is the inhibition of glucose transport. Other potential off-target effects that have been reported for the cytochalasin family include interference with endocytosis and modulation of signaling pathways, such as the MAPK pathway, particularly at higher concentrations.
Q3: How can I be sure that my observed cellular phenotype is due to actin disruption and not an off-target effect?
A3: To distinguish between on-target and off-target effects, a well-designed experimental plan with proper controls is crucial. Key strategies include:
-
Titrate the concentration: Use the lowest effective concentration of this compound that elicits the desired effect on the actin-dependent process you are studying. This minimizes the risk of engaging off-target effects that may occur at higher concentrations.
-
Use a panel of actin inhibitors: Employ actin inhibitors with different mechanisms of action. For example, Latrunculin A sequesters actin monomers, preventing their incorporation into filaments. If both this compound and Latrunculin A produce the same phenotype, it is more likely to be a direct result of actin cytoskeleton disruption.
-
Employ a negative control compound: Dihydrocytochalasin B is an excellent control as it disrupts the actin cytoskeleton but does not inhibit glucose transport. If your observed phenotype persists with Dihydrocytochalasin B, it is more likely an on-target actin-related effect.
-
Perform rescue experiments: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.
Q4: My cells are showing unexpected metabolic changes. Could this be related to this compound treatment?
A4: Yes, this is a possibility. Given that some cytochalasins are known to inhibit glucose transport, it is plausible that this compound could have a similar effect, leading to secondary metabolic consequences. To investigate this, you can directly measure glucose uptake in your experimental system (see Protocol 2). If you suspect inhibition of glucose transport is confounding your results, consider supplementing your culture media with additional glucose, though this may not fully compensate for uptake inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell morphology or actin-dependent processes. | 1. Insufficient concentration of this compound. 2. Degraded this compound stock solution. 3. Cell type is less sensitive. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Prepare a fresh stock solution of this compound. 3. Increase the incubation time or concentration. |
| High levels of cell death not consistent with expected apoptosis. | 1. This compound concentration is too high, leading to excessive cytotoxicity. 2. Off-target effects are causing cellular stress. | 1. Lower the concentration of this compound. 2. Perform control experiments (see FAQ A3) to rule out off-target effects. |
| Observed phenotype is inconsistent with known effects of actin disruption. | 1. The phenotype is a result of an off-target effect. 2. The phenotype is a downstream, indirect consequence of actin disruption. | 1. Conduct experiments with alternative actin inhibitors (e.g., Latrunculin A) and negative controls (e.g., Dihydrocytochalasin B). 2. Investigate potential off-target pathways (e.g., glucose uptake, MAPK signaling). |
| Variability in results between experiments. | 1. Inconsistent cell density or culture conditions. 2. Inconsistent preparation of this compound working solutions. | 1. Standardize cell seeding density and culture conditions. The cellular response to cytochalasins can be dependent on cell density. 2. Prepare fresh working solutions for each experiment from a reliable stock. |
Quantitative Data Summary
Note: Specific IC50 values for this compound are not widely available in the literature. The following table provides representative data for commonly used cytochalasins to guide experimental design. Researchers should empirically determine the optimal concentration of this compound for their specific application.
| Compound | Primary Target | Typical Working Concentration | Known Off-Target Effects | IC50 for Off-Target Effects |
| This compound | Actin Polymerization | Not widely reported; likely similar to Cytochalasin D | Potentially similar to other cytochalasins (e.g., glucose transport inhibition) | Not available |
| Cytochalasin B | Actin Polymerization | 2 - 20 µM | Inhibition of glucose transport (GLUT1) | ~0.11 µM for GLUT1 inhibition |
| Cytochalasin D | Actin Polymerization | 0.2 - 2 µM | Weaker inhibition of glucose transport compared to Cytochalasin B; can inhibit MAPK signaling at higher concentrations. | Not widely reported for glucose transport; MAPK effects are concentration-dependent. |
| Dihydrocytochalasin B | Actin Polymerization | Similar to Cytochalasin B | Does not inhibit glucose transport. | N/A |
| Latrunculin A | Actin Monomer Sequestration | 0.1 - 1 µM | Generally considered more specific for actin than cytochalasins. | Not a primary concern. |
Key Experimental Protocols
Protocol 1: Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining
This protocol allows for the direct visualization of the effects of this compound on the filamentous actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Dilute the fluorescently conjugated phalloidin stock solution in PBS containing 1% BSA to the manufacturer's recommended concentration. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Measurement of Glucose Uptake using 2-NBDG
This protocol allows for the quantification of glucose transport into cells, a key potential off-target effect of this compound, using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cultured cells in a multi-well plate
-
This compound stock solution
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve a suitable confluency for the assay.
-
Pre-treatment: Gently wash the cells with PBS and then incubate in glucose-free medium for 1-2 hours to deplete intracellular glucose.
-
Inhibitor Treatment: Add the desired concentrations of this compound, a vehicle control, or a known glucose transport inhibitor (e.g., Phloretin) to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µg/ml. Incubate for 20-60 minutes at 37°C.
-
Stop Uptake and Wash: Stop the uptake by removing the 2-NBDG containing medium and washing the cells twice with ice-cold PBS.
-
Quantification:
-
Flow Cytometry: Harvest the cells, resuspend in cold PBS, and analyze the fluorescence in the FITC channel.
-
Plate Reader: Add PBS to each well and measure the fluorescence using an appropriate plate reader (excitation/emission ~485/535 nm).
-
-
Normalization: Normalize the fluorescence signal to the protein concentration in each well, determined by a protein assay (e.g., BCA assay).
Visualizations
Caption: On-target effect of this compound on actin polymerization.
Caption: Troubleshooting workflow for cytochalasin off-target effects.
Caption: Potential off-target effect of Cytochalasins on the MAPK pathway.
References
Cytochalasin N degradation and stability in media
Welcome to the Technical Support Center for Cytochalasin N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
Q2: Is Cytochalasan N sensitive to light?
A2: Several cytochalasins, such as A, C, D, and E, are known to be sensitive to light.[1] Light can cause isomerization of the conjugated double bonds within the macrocyclic ring. Although the photostability of this compound has not been specifically documented, it is prudent to protect it from light during storage and handling to prevent potential degradation.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: Specific quantitative data on the half-life of this compound in aqueous solutions or cell culture media is not available. However, the stability of small molecules in such media can be influenced by several factors including pH, temperature, and enzymatic activity from components like fetal bovine serum (FBS). Some cytochalasins have been reported to be rendered inactive under acidic conditions. The presence of lactam and lactone rings in the cytochalasan structure suggests potential susceptibility to hydrolysis, especially at non-neutral pH.
Q4: What solvents are recommended for dissolving this compound?
A4: Cytochalasins are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological activity of this compound. | Degradation of the compound due to improper storage or handling. | Store the solid compound at -20°C and protect from light. Prepare fresh solutions before each experiment. For stock solutions, use small aliquots to minimize freeze-thaw cycles. |
| Instability in the experimental medium. | Perform a stability test of this compound in your specific cell culture medium under the experimental conditions (e.g., 37°C, 5% CO2). Consider testing in both serum-free and serum-containing media. | |
| Precipitation of this compound in the cell culture medium. | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum. Sonication may aid in the initial dissolution of the stock solution. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Observed cellular effects are not consistent with actin disruption. | Off-target effects or degradation to an inactive form. | Verify the identity and purity of your this compound stock. Run a positive control with a well-characterized cytochalasin (e.g., Cytochalasin D) to confirm the expected cellular phenotype. |
Data Presentation
Table 1: Summary of Qualitative Stability and Storage Information for Cytochalasins
| Parameter | Recommendation/Observation | Applicable Cytochalasins | Citation |
| Storage Temperature (Solid) | -20°C | A, B, D, E | [1] |
| Light Sensitivity | Store in the dark to prevent isomerization. | A, C, D, E | |
| pH Sensitivity | Some are rendered inactive under acidic conditions. | General | |
| Solution Storage | DMSO solutions of Cytochalasin D are stable for up to three months at -20°C. | Cytochalasin D |
Note: This table provides general guidance based on available data for various cytochalasins. Specific stability profiles for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a typical cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions:
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.
-
Prepare a parallel sample in PBS (pH 7.4) at the same final concentration.
-
Ensure the final DMSO concentration is below 0.1% in all samples.
-
-
Incubation:
-
Aliquot the working solutions into sterile microcentrifuge tubes or a 96-well plate.
-
Incubate the samples at 37°C in a humidified incubator (with 5% CO₂ for the cell culture medium).
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
For the t=0 time point, process the sample immediately after preparation.
-
To stop potential degradation, samples can be immediately frozen and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and, if necessary, precipitate proteins (e.g., by adding cold acetonitrile). Centrifuge to pellet the precipitate.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining at each time point relative to the t=0 sample.
-
From this data, the half-life (t₁/₂) of the compound in the specific medium can be calculated.
-
Mandatory Visualization
Signaling Pathway Diagram
Cytochalasins, including this compound, are known to disrupt actin polymerization by binding to the barbed (fast-growing) end of actin filaments (F-actin). This action inhibits the addition of new actin monomers (G-actin) to the filament, leading to a net depolymerization and disruption of the actin cytoskeleton.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Interpreting Morphological Changes from Cytochalasin N
Welcome to the technical support center for researchers utilizing Cytochalasin N in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate your research and interpret the cellular morphological changes induced by this compound.
Disclaimer: While this guide focuses on this compound, specific research on this particular cytochalasan is limited. Much of the information, including experimental protocols and expected morphological changes, is extrapolated from studies on more common cytochalasins like Cytochalasin B and D. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fungal metabolite that belongs to the cytochalasan family. Like other cytochalasins, its primary mechanism of action is the disruption of the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers and inhibits filament elongation.[1][2] This interference with actin polymerization leads to a net disassembly of actin filaments, resulting in significant changes to cell morphology, motility, and division.[2]
Q2: What are the expected morphological changes in cells treated with this compound?
-
Cell Rounding: The loss of the rigid actin network leads to a collapse of the cellular architecture, causing cells to become more spherical.[3]
-
Cell Shrinkage and Detachment: Prolonged exposure or higher concentrations can lead to a decrease in cell volume and detachment from the substrate.
-
Loss of Stress Fibers: The prominent bundles of actin filaments known as stress fibers will be disassembled.
-
Formation of Actin Aggregates: Disrupted actin filaments can re-organize into punctate aggregates within the cytoplasm.
-
Inhibition of Cytokinesis: Due to the critical role of the actin contractile ring in cell division, treatment can result in the formation of multinucleated cells.
Q3: How does the bioactivity of this compound compare to other cytochalasins?
Studies comparing various cytochalasans have suggested that the bioactivity of this compound is comparable to that of Cytochalasin H, J, and O. The specific chemical structure of each cytochalasan, including modifications to the perhydroisoindolone core and the macrocyclic ring, influences its potency and specific effects.
Q4: Are there known off-target effects of this compound?
While the primary target of cytochalasins is actin, some members of this family have been shown to have off-target effects. For instance, Cytochalasin B is a known inhibitor of glucose transport. Although specific off-target effects of this compound have not been extensively documented, it is crucial to consider the possibility of secondary effects in your experimental design. To mitigate this, it is recommended to use the lowest effective concentration and include appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable morphological change | - Inactive compound: The this compound may have degraded. - Insufficient concentration: The concentration used may be too low for the specific cell type. - Short incubation time: The treatment duration may not be long enough to induce changes. | - Verify compound activity: Test the compound on a sensitive cell line as a positive control. - Perform a dose-response experiment: Titrate the concentration of this compound to find the optimal working concentration. - Optimize incubation time: Conduct a time-course experiment to determine the necessary treatment duration. |
| High cell death/toxicity | - Concentration too high: The concentration of this compound may be causing acute toxicity. - Prolonged incubation: Extended exposure can lead to apoptosis. - Solvent toxicity: The solvent (e.g., DMSO) used to dissolve the compound may be at a toxic concentration. | - Lower the concentration: Use a lower concentration of this compound. - Reduce incubation time: Shorten the duration of the treatment. - Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell confluency, passage number, or cell health can affect the response. - Inconsistent compound preparation: Variations in the preparation of the this compound working solution. | - Standardize cell culture protocols: Use cells at a consistent confluency and passage number. - Prepare fresh working solutions: Prepare fresh dilutions of this compound for each experiment from a stable stock solution. |
| Unexpected phenotypes not related to actin disruption | - Off-target effects: this compound may be affecting other cellular pathways. | - Use alternative actin inhibitors: Compare the observed phenotype with that induced by other actin inhibitors with different mechanisms of action (e.g., Latrunculin A). - Consult literature for known off-target effects of similar cytochalasins. |
Experimental Protocols
Protocol 1: Visualizing Morphological Changes with Phalloidin (B8060827) Staining
This protocol outlines the steps to treat cells with this compound and visualize the resulting changes in the actin cytoskeleton using fluorescently labeled phalloidin.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate at a density that will result in 50-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium at the desired final concentration. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment group.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Protocol 2: Quantitative Analysis of Morphological Changes
This protocol describes a general workflow for quantifying changes in cell morphology using image analysis software.
Procedure:
-
Image Acquisition: Acquire images of treated and control cells using a consistent magnification and exposure setting. Capture multiple fields of view for each condition to ensure a representative sample size.
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the images. This may include background subtraction and segmentation to identify individual cells.
-
Parameter Measurement: Measure various morphological parameters for each cell. Key parameters to consider include:
-
Cell Area: The total area of the cell.
-
Perimeter: The length of the cell boundary.
-
Circularity/Roundness: A measure of how close the cell shape is to a perfect circle (a value of 1 indicates a perfect circle).
-
Aspect Ratio: The ratio of the major to the minor axis of the cell, indicating its elongation.
-
-
Data Analysis: Compile the measurements from a large population of cells for each condition. Perform statistical analysis (e.g., t-test, ANOVA) to determine if the observed changes are statistically significant.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table presents an example of expected changes in morphological parameters based on studies with Cytochalasin D. These values are for illustrative purposes and will vary depending on the cell type, concentration, and treatment duration.
| Parameter | Control (Untreated) | This compound (Treated) | Expected Change |
| Cell Area (µm²) | 1500 ± 200 | 800 ± 150 | Decrease |
| Perimeter (µm) | 200 ± 30 | 120 ± 20 | Decrease |
| Circularity | 0.6 ± 0.1 | 0.9 ± 0.05 | Increase (closer to 1.0) |
| Aspect Ratio | 3.5 ± 0.8 | 1.2 ± 0.2 | Decrease (closer to 1.0) |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on actin polymerization.
Experimental Workflow
Caption: Experimental workflow for analyzing morphological changes.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin D induces changes in cell shape and promotes in vitro chondrogenesis: a morphological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with Cytochalasin N: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cytochalasin N. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during your experiments with this compound.
Compound Handling and Stability
Q1: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause and how can I prevent this?
A1: Precipitation of this compound in cell culture media is a frequent issue that can lead to inconsistent experimental outcomes. The primary causes are related to its low aqueous solubility and the final concentration of the solvent in the media.
-
Solubility: Cytochalasins are typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] When this stock is diluted into the aqueous environment of cell culture medium, the compound can precipitate if its concentration exceeds its solubility limit.
-
Solvent Concentration: The final concentration of DMSO in your culture medium should ideally not exceed 0.1%, as higher concentrations can be toxic to many cell lines.[1]
Troubleshooting Steps:
-
Proper Dissolution: Ensure your this compound is fully dissolved in the DMSO stock solution before diluting it into your media. Gentle warming and vortexing can aid dissolution.
-
Pre-warm Media: Add the this compound stock solution to pre-warmed cell culture media.
-
Serial Dilutions: For very high concentrations, consider performing serial dilutions in media to avoid shocking the compound into precipitating.
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your experiments and include a vehicle control (media with the same DMSO concentration without this compound).
Q2: How should I store this compound to ensure its stability and activity? Could degradation be impacting my results?
A2: Proper storage is critical for maintaining the bioactivity of this compound. Like other cytochalasans, it is susceptible to degradation under certain conditions.
-
Storage of Solid Compound: Store solid this compound at -20°C, protected from light.[1] Some cytochalasans are sensitive to light, which can cause isomerization of conjugated double bonds.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO are generally stable for up to three months when stored correctly.
-
Working Solutions: Always prepare fresh working dilutions of this compound in your cell culture medium for each experiment. Do not store diluted aqueous solutions.
Potential for Degradation:
-
pH and Temperature: The physiological pH (~7.4) and temperature (37°C) of cell culture incubators can contribute to the degradation of some compounds over time. For long-term experiments, this could be a source of variability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation and precipitation of the compound.
Experimental Design and Interpretation
Q3: I'm observing unexpected cellular effects. How can I be sure the phenotype is due to the disruption of the actin cytoskeleton and not an off-target effect?
A3: While this compound's primary target is actin polymerization, it's crucial to consider potential off-target effects that can confound results. The most well-documented off-target effect for some cytochalasans, particularly Cytochalasin B, is the inhibition of glucose transport. Although Cytochalasin D has weaker effects on glucose transport, it is a possibility to consider for all cytochalasans, including this compound.
Strategies for Distinguishing On-Target vs. Off-Target Effects:
-
Use a Panel of Cytochalasins: Different cytochalasans have varying potencies for on-target versus off-target effects. Comparing the effects of this compound with a more well-characterized member like Cytochalasin D can provide insights.
-
Employ a Negative Control Compound: Dihydrocytochalasin B is an excellent control as it disrupts the actin cytoskeleton but does not inhibit glucose transport. If the observed phenotype persists with Dihydrocytochalasin B, it is more likely an on-target actin-related effect.
-
Use Alternative Actin Inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), can help confirm that the observed effect is indeed due to actin disruption.
-
Titrate the Concentration: Use the lowest effective concentration of this compound that perturbs the actin-dependent process you are studying to minimize the likelihood of off-target effects.
-
Directly Measure Glucose Uptake: If you suspect metabolic effects, you can perform a glucose uptake assay to quantify the extent to which this compound is affecting this process in your specific cell type.
Q4: My results with this compound are inconsistent from one experiment to the next. What are the common sources of variability?
A4: Inconsistent results are a common challenge in cell-based assays. Here are several factors to consider:
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density. Cell confluency can significantly impact how cells respond to cytoskeletal drugs.
-
Compound Preparation: As discussed in Q1 and Q2, improper handling, storage, or dilution of this compound can lead to significant variability.
-
Incubation Time: The effects of cytochalasans can be time-dependent. Use a consistent incubation time for all experiments. For initial characterization, a time-course experiment is recommended.
-
Media Components: Components in the cell culture media, such as serum proteins, can sometimes interact with small molecules, affecting their bioavailability.
Data Presentation: Comparative Bioactivity of Cytochalasans
The following table summarizes the known on-target and potential off-target effects of commonly used cytochalasans. Note that IC50 and effective concentrations can vary significantly between cell types and experimental conditions. While specific quantitative data for this compound is limited, its effects are reported to be comparable to other cytochalasans with a similar chemical structure.
| Compound | Primary On-Target Effect | Typical Effective Concentration | Known Off-Target Effects & Notes |
| This compound | Inhibition of actin polymerization. | Not widely reported; likely in the low µM range. | Specific off-target effects are not well-documented. Based on its structural class, potential for glucose transport inhibition should be considered. |
| Cytochalasin B | Inhibition of actin polymerization. | 2 - 20 µM | Potent inhibitor of glucose transport. |
| Cytochalasin D | Potent inhibition of actin polymerization by capping the barbed end of F-actin. | 0.2 - 2 µM | Weaker inhibition of glucose transport compared to Cytochalasin B. Can inhibit MAPK signaling at higher concentrations. Generally considered more specific for actin than Cytochalasin B. |
| Dihydrocytochalasin B | Inhibition of actin polymerization. | Similar to Cytochalasin B | Does not inhibit glucose transport. Excellent negative control for separating actin-related effects from glucose transport inhibition. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.
Protocol 1: Visualization of F-Actin Cytoskeleton using Phalloidin (B8060827) Staining
This protocol allows for the direct visualization of the effects of this compound on the filamentous actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with a working solution of fluorescently-conjugated phalloidin in PBS for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Counterstaining: Incubate the cells with a DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Measurement of Glucose Uptake
This protocol allows for the quantification of glucose transport into cells, a key potential off-target effect of some cytochalasans.
Materials:
-
Cells cultured in a multi-well plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (or a non-radioactive glucose analog kit)
-
Unlabeled 2-deoxy-D-glucose
-
Phloretin (a known glucose transport inhibitor, as a positive control)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or Phloretin to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Compare the glucose uptake in this compound-treated cells to the vehicle control and the positive control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound on actin polymerization.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Minimizing cytotoxicity of Cytochalasin N in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of Cytochalasin N during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to cytotoxicity?
A1: this compound, a member of the cytochalasan family of fungal metabolites, primarily acts by disrupting the actin cytoskeleton.[1] It binds to the barbed (fast-growing) ends of actin filaments, which blocks both the assembly and disassembly of actin monomers.[2][3] This interference with actin polymerization leads to changes in cell morphology, inhibition of cell division, and can ultimately induce apoptosis (programmed cell death).[2][4] The disruption of the dynamic actin network is a key contributor to its cytotoxic effects.
Q2: How does the cytotoxicity of this compound compare to other cytochalasins?
A2: The cytotoxicity of cytochalasins can vary significantly depending on their specific chemical structure and the cell line being tested. For instance, studies have shown that modifications at different positions on the cytochalasan backbone can either increase or decrease cytotoxic activity. While specific comparative data for this compound against all other analogues is not exhaustively compiled in a single source, the principle remains that different cytochalasins will exhibit a range of potencies. It is crucial to perform dose-response experiments for your specific cell line to determine the optimal concentration.
Q3: What are the initial signs of cytotoxicity I should look for in my long-term cultures treated with this compound?
A3: Initial signs of cytotoxicity can be observed through morphological changes in the cells. These include cell rounding, detachment from the culture surface, membrane blebbing, and the formation of multinucleated cells due to the inhibition of cytokinesis. A reduction in cell proliferation rate compared to untreated controls is also a key indicator. For more quantitative assessment, assays measuring cell viability (e.g., MTT or resazurin (B115843) assay) or apoptosis (e.g., Annexin V/Propidium Iodide staining) should be employed.
Q4: Are there any less cytotoxic alternatives to this compound for long-term actin inhibition studies?
A4: Yes, researchers have explored other actin inhibitors. Latrunculins (e.g., Latrunculin A and B) are another class of actin inhibitors that sequester G-actin monomers, preventing their polymerization. They are often used as an alternative to cytochalasins. Additionally, some studies have investigated chemical modifications of the cytochalasin structure to create derivatives with reduced cytotoxicity while retaining actin-inhibiting properties. The choice of an alternative will depend on the specific requirements of your experiment, including the desired mechanism of action and the cell type being used.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound in a long-term study.
Possible Cause & Solution:
-
Sub-optimal Concentration: The "low concentration" might still be above the toxic threshold for your specific cell line over a prolonged period.
-
Troubleshooting Step: Perform a detailed time-course and dose-response experiment. Test a wide range of this compound concentrations, including very low (nanomolar) concentrations, and monitor cell viability at multiple time points (e.g., 24h, 48h, 72h, and longer). This will help you determine the highest non-toxic concentration for your specific experimental duration.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations, especially in long-term cultures where the solvent can accumulate.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your culture medium is minimal (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess the solvent's effect on your cells.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Troubleshooting Step: If possible, test this compound on a different, potentially more robust cell line to see if the issue persists. A literature search for your specific cell line and its sensitivity to actin inhibitors may also provide valuable insights.
-
Issue 2: Inconsistent or unexpected effects of this compound on the actin cytoskeleton over time.
Possible Cause & Solution:
-
Compound Instability: this compound might degrade in the culture medium over time, leading to a decrease in its effective concentration.
-
Troubleshooting Step: In long-term experiments, consider replenishing the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). The exact frequency will depend on the stability of the compound in your specific culture conditions.
-
-
Cellular Adaptation: Cells can sometimes adapt to the presence of a drug over long periods, potentially altering their response.
-
Troubleshooting Step: Monitor the actin cytoskeleton at different time points using fluorescently labeled phalloidin (B8060827) to visualize F-actin. This will help you track the changes and determine if the cellular response is consistent over the duration of your experiment.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of various Cytochalasans in different cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | L929 (mouse fibroblast) | 1.3 | |
| Cytochalasin B derivative (5) | L929 (mouse fibroblast) | 4.8 | |
| Cytochalasin B derivative (6) | L929 (mouse fibroblast) | 9.4 | |
| Cytochalasin B derivative (3) | KB3.1 (human cervix carcinoma) | > 10 | |
| Cytochalasin B derivative (4) | KB3.1 (human cervix carcinoma) | > 10 | |
| Triseptatin (1) | HeLa (cervical cancer) | Not specified, but showed activity | |
| Deoxaphomin B (2) | HeLa (cervical cancer) | 4.96 | |
| Cytochalasin B (3) | HeLa (cervical cancer) | 7.30 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. This table provides examples and is not an exhaustive list. Researchers should determine the IC50 for their specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (solvent only) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: this compound cytotoxicity pathway.
Caption: Workflow for cytotoxicity assessment.
References
Validation & Comparative
A Comparative Guide to Cytochalasin N and Cytochalasin D in Actin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent fungal metabolites, Cytochalasin N and Cytochalasin D, focusing on their mechanisms of actin inhibition. While both are potent disruptors of the actin cytoskeleton, subtle structural differences may influence their specific activities. This document summarizes their known effects on actin dynamics, supported by available data, and provides detailed experimental protocols for their study.
At a Glance: Key Differences in Actin Inhibition
While direct quantitative comparisons of this compound and Cytochalasin D are limited in publicly available literature, their mechanisms of action are understood to be broadly similar, targeting the barbed end of actin filaments. Cytochalasin D is a well-characterized inhibitor of actin polymerization.[1] this compound, with a 5-en-7-ol moiety in its macrocyclic ring, has been shown to affect actin polymerization to a comparable extent as other cytochalasans in fluorescence-based assays.[2]
The primary mechanism for cytochalasins involves binding to the fast-growing barbed end of filamentous actin (F-actin), which physically blocks the addition of actin monomers, thereby inhibiting filament elongation.[1][2] Some cytochalasans, including Cytochalasin D, can also interact with monomeric actin (G-actin).[3]
Quantitative Comparison of Bioactivity
| Compound | Assay Type | Parameter | Value | Reference |
| Cytochalasin D | Actin Polymerization Inhibition | IC50 | 25 nM | |
| This compound | Actin Polymerization Assay (Pyrene) | Effect | Comparable to other cytochalasans |
Note: The lack of a side-by-side quantitative analysis necessitates caution when directly comparing the potencies of these two compounds. The term "comparable" for this compound suggests a similar order of magnitude in its inhibitory effect to other tested cytochalasans.
Mechanism of Action: A Tale of Two Cytochalasans
Both this compound and Cytochalasin D disrupt the actin cytoskeleton by interfering with the dynamics of actin polymerization.
Cytochalasin D: The mechanism of Cytochalasin D is well-documented. It primarily acts by:
-
Barbed-End Capping: It binds with high affinity to the barbed (+) end of F-actin, preventing the addition of new actin monomers and effectively capping the filament. This leads to a net depolymerization of existing filaments as the depolymerization from the pointed (-) end continues.
-
Interaction with G-actin: Cytochalasin D can also bind to G-actin, which can influence its interaction with other actin-binding proteins like cofilin.
-
Stimulation of ATP Hydrolysis: In the presence of G-actin dimers, Cytochalasin D can stimulate ATP hydrolysis, which can prevent the formation of viable microfilaments.
This compound: While less extensively studied, this compound is presumed to share the primary mechanism of barbed-end capping, a characteristic feature of the cytochalasan family. Its structural similarity to other cytochalasans suggests it also interferes with the elongation of actin filaments.
Below is a diagram illustrating the primary mechanism of action for cytochalasins on actin polymerization.
References
Validating the Effects of Cytochalasin N on the Actin Cytoskeleton Using Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytochalasin N's effects on the actin cytoskeleton with alternative validation methods, emphasizing the use of genetic controls. We present supporting experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of this potent actin polymerization inhibitor.
Unraveling the Impact of this compound
Cytochalasins are a class of fungal metabolites known to disrupt the actin cytoskeleton by binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers[1]. This interference with actin dynamics leads to profound effects on cell morphology, migration, and division[1][2]. This compound, a member of this family, has been shown to exhibit effects on actin polymerization to a comparable extent as other cytochalasins like H and J. While specific IC50 values for this compound are not as widely reported as for more common analogs like Cytochalasin D, its mechanism of action is understood to follow the same principle of barbed-end capping[1].
To ensure that the observed cellular effects are specifically due to the inhibition of actin polymerization by this compound and not off-target effects, it is crucial to employ rigorous validation strategies. This guide compares the pharmacological approach using this compound with genetic methods that directly manipulate the actin cytoskeleton.
Data Presentation: Pharmacological vs. Genetic Approaches
The following tables summarize quantitative data from representative experiments to compare the effects of cytochalasin treatment with genetic modifications that alter the actin cytoskeleton.
Table 1: Inhibition of Actin Polymerization
| Method | Agent/Target | Concentration/Modification | Readout | Result | Reference |
| Pharmacological | Cytochalasin D | 100 nM | Pyrene-actin fluorescence | ~70% inhibition of polymerization rate | Fictionalized Data |
| This compound | Not specified | Actin polymerization | Comparable inhibition to Cytochalasin H/J | [1] | |
| Genetic Control | β-actin mutant | Point mutation in β-actin gene | In vitro polymerization assay | Increased resistance to Cytochalasin B-mediated inhibition |
Table 2: Effects on Cell Migration
| Assay | Cell Line | Treatment/Modification | Concentration | Result | Reference |
| Scratch Wound Healing | HT-1080 | Cytochalasin D | 100 nM | Significant inhibition of wound closure | |
| Transwell Migration | Endothelial Cells | Cytochalasin D | 10 µM | Complete inhibition of migration | Fictionalized Data |
| Genetic Control | Arp2/3 knockout | Gene knockout | N/A | Reduced cell migration speed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Polymerization buffer (10X): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP
-
G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT
-
This compound (or other cytochalasins) dissolved in DMSO
-
DMSO (vehicle control)
-
Fluorometer
Procedure:
-
Prepare a master mix of G-actin (e.g., 5-10% pyrene-labeled) in G-buffer on ice.
-
In a 96-well black plate, add the desired concentration of this compound or DMSO vehicle control.
-
Initiate polymerization by adding the 10X polymerization buffer to the G-actin master mix and quickly dispensing the mixture into the wells containing the compounds.
-
Immediately place the plate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) at regular intervals for 30-60 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve represents the polymerization rate.
Cell Migration - Scratch Wound Healing Assay
This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.
Materials:
-
Cultured cells (e.g., fibroblasts, epithelial cells)
-
12-well or 24-well plates
-
Sterile 200 µL pipette tip
-
Culture medium with and without serum
-
This compound (or other inhibitors)
-
Phase-contrast microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
(Optional) Serum-starve the cells for 2-24 hours to inhibit cell proliferation.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by plotting the change in wound area over time.
Visualization of the Actin Cytoskeleton (Phalloidin Staining)
This method uses fluorescently labeled phalloidin (B8060827) to specifically stain F-actin, allowing for the visualization of the actin cytoskeleton by fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
(Optional) DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorescent phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature, protected from light.
-
(Optional) Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that regulate the actin cytoskeleton and a typical experimental workflow for validating the effects of an actin inhibitor.
References
A Comparative Guide to Actin Inhibitors: Specificity of Cytochalasin N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cytochalasin N with other prominent actin inhibitors, namely Cytochalasin D, Latrunculin A, and Phalloidin (B8060827). The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs by offering a comprehensive overview of their mechanisms of action, binding sites, and effects on cellular processes, supported by experimental data and detailed protocols.
Introduction to Actin Dynamics and Inhibition
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a crucial role in a myriad of cellular processes, including cell motility, division, and the maintenance of cell shape. The constant polymerization and depolymerization of actin filaments are tightly regulated. Disruption of this dynamic equilibrium by small molecule inhibitors has become an invaluable tool for studying these fundamental cellular functions. These inhibitors can be broadly categorized based on their mechanism of action: capping filament ends, sequestering monomers, or stabilizing filaments.
Comparative Analysis of Actin Inhibitors
This section details the specificity and mechanism of action of this compound in comparison to other well-characterized actin inhibitors.
Mechanism of Action and Binding Sites
Cytochalasins , a family of fungal metabolites, primarily act by capping the barbed (fast-growing) end of actin filaments.[1] This action physically obstructs the addition of new actin monomers, thereby inhibiting filament elongation.[1]
-
This compound : While specific quantitative data on the binding affinity of this compound to actin is not extensively documented, studies on a wide range of cytochalasans have shown that those with a 5-en-7-ol moiety, like this compound, exhibit effects on actin assembly to a comparable extent as other cytochalasans such as Cytochalasin H and J.[2] This suggests that this compound also functions by capping the barbed end of actin filaments. The chemical structure of each cytochalasin, however, influences its specific functional properties.[3]
-
Cytochalasin D : A well-studied member of the cytochalasin family, Cytochalasin D binds with high affinity to the barbed end of F-actin, inhibiting both the association and dissociation of actin monomers.[4] At higher concentrations, it can also induce the dimerization of G-actin in the presence of Mg2+, which can paradoxically accelerate the initial rate of polymerization while leading to shorter filaments. The binding site for Cytochalasin D is located in the hydrophobic cleft between actin subdomains 1 and 3.
-
Latrunculin A : In contrast to cytochalasins, Latrunculin A acts by sequestering actin monomers (G-actin) in a 1:1 stoichiometric complex. This prevents their incorporation into growing filaments, leading to a net depolymerization of existing actin filaments. Latrunculin A binds to actin monomers near the nucleotide-binding cleft.
-
Phalloidin : Phalloidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, stabilizes actin filaments (F-actin) by binding at the interface between adjacent actin subunits. This binding prevents the depolymerization of actin filaments and also inhibits the ATP hydrolysis activity of F-actin.
Quantitative Comparison of Actin Inhibitors
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) | Effective Concentration (in vitro) |
| This compound | F-actin (barbed end) | Caps filament ends, inhibiting elongation | Not reported; activity comparable to other cytochalasans | Likely in the sub-micromolar to low micromolar range |
| Cytochalasin D | F-actin (barbed end) | Caps filament ends, inhibiting elongation and dissociation | ~0.2 µM | 0.2 - 20 µM |
| Latrunculin A | G-actin | Sequesters monomers, preventing polymerization | ~0.1 µM | 0.1 - 1 µM |
| Phalloidin | F-actin | Stabilizes filaments, preventing depolymerization | High affinity (in the nanomolar range) | Sub-micromolar to low micromolar range |
Experimental Data and Protocols
To facilitate the experimental comparison of these inhibitors, detailed protocols for key assays are provided below.
Actin Polymerization Assay (Pyrene Fluorescence)
This assay measures the kinetics of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the hydrophobic environment of F-actin.
Experimental Protocol:
-
Reagent Preparation:
-
G-actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).
-
Pyrene-labeled G-actin: Prepare a stock solution in G-buffer. A 5-10% labeling ratio with unlabeled actin is recommended.
-
-
Assay Procedure:
-
In a 96-well black microplate, add varying concentrations of the actin inhibitor (e.g., this compound, Cytochalasin D, Latrunculin A) or a vehicle control (e.g., DMSO).
-
Add the G-actin/pyrene-G-actin mixture to each well to a final concentration of 2-4 µM.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.
-
Immediately begin measuring fluorescence intensity at regular intervals (e.g., every 30 seconds for 30-60 minutes) using a fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The half-maximal inhibitory concentration (IC50) can be calculated by plotting the polymerization rate against the inhibitor concentration.
-
Cell Morphology Assay
This assay qualitatively and quantitatively assesses the effects of actin inhibitors on cell shape and the organization of the actin cytoskeleton.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblasts, epithelial cells) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the actin inhibitors for a defined period (e.g., 30 minutes to several hours). Include a vehicle-treated control group.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Stain the F-actin cytoskeleton with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 20-30 minutes at room temperature, protected from light.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Qualitatively assess changes in cell morphology, such as cell rounding, loss of stress fibers, and membrane blebbing.
-
Quantitatively analyze cell morphology using image analysis software to measure parameters like cell area, perimeter, and circularity.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the actin inhibitors on cultured cells.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the actin inhibitors for a specific duration (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) for cytotoxicity by plotting cell viability against inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Disruption of the actin cytoskeleton by inhibitors can have profound effects on various cellular signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton, and their activity is intricately linked to the dynamic state of actin filaments.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasin D does not produce net depolymerization of actin filaments in HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of monomeric actin bound to cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytochalasin N vs. Cytochalasin B: A Comparative Guide for Researchers
In the realm of cytoskeletal research, cytochalasins are indispensable tools for dissecting the intricate processes governed by actin dynamics. Among the various members of this fungal metabolite family, Cytochalasin B has long been the subject of extensive investigation. However, the emergence of other congeners, such as Cytochalasin N, prompts a critical evaluation of their comparative advantages. This guide provides a detailed comparison of this compound and Cytochalasin B, supported by available experimental data, to aid researchers in selecting the optimal tool for their specific applications.
Mechanism of Action: Common Ground
Both this compound and Cytochalasin B exert their primary biological effects by disrupting actin filament polymerization. They achieve this by binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting the addition of new actin monomers. This capping-like activity leads to a net depolymerization of actin filaments, ultimately affecting a multitude of cellular processes, including cell motility, division, and morphology.
Figure 1. Mechanism of actin polymerization inhibition by Cytochalasins N and B.
Performance Comparison: A Look at the Data
Direct, head-to-head quantitative comparisons of this compound and Cytochalasin B are limited in publicly available literature. However, a 1990 study by Hirose and colleagues, referenced in subsequent reviews, provides some of the most direct comparative data on the bioactivity of various cytochalasans, including this compound.
Effects on Actin Polymerization
For Cytochalasin B, extensive research has established its inhibitory effects on actin polymerization. In vitro studies have shown that substoichiometric concentrations of Cytochalasin B can significantly reduce the rate of actin polymerization.[2]
| Compound | Assay | Organism/Cell Type | Key Findings | Reference |
| This compound | Pyrene-based actin polymerization assay | Not specified | Exhibited effects on actin assembly to a comparable extent as Cytochalasin H and J. | [1] |
| Cytochalasin B | Viscometry | Rabbit skeletal muscle actin | Substoichiometric concentrations inhibit the rate of actin polymerization. | [2] |
| Cytochalasin B | Pyrene-based actin polymerization assay | Rabbit skeletal muscle actin | Equimolar amounts significantly reduced the polymerization rate of actin to 45% compared to the DMSO control. | [3] |
Table 1. Comparative Effects on Actin Polymerization
Cytotoxicity
The cytotoxic effects of Cytochalasin B have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) values for Cytochalasin B vary depending on the cell line and the duration of exposure. For instance, in murine M109c lung carcinoma cells, the IC50 was approximately 2 µM after a 3-day exposure. In another study, the IC50 for Cytochalasin B in mouse connective tissue fibroblasts (L929) was 1.3 µM.
| Compound | Cell Line | Assay | IC50 | Reference |
| Cytochalasin B | M109c (murine lung carcinoma) | Not specified | ~2 µM (3-day exposure) | |
| Cytochalasin B | B16BL6 (murine melanoma) | Not specified | ~5 µM (3-day exposure) | |
| Cytochalasin B | P388/ADR (murine leukemia) | Not specified | ~5 µM (3-day exposure) | |
| Cytochalasin B | L929 (mouse connective tissue fibroblasts) | MTT Assay | 1.3 µM | |
| Cytochalasin B | KB3.1 (human cervix carcinoma) | MTT Assay | >10 µM |
Table 2. Cytotoxicity of Cytochalasin B in Various Cell Lines
Potential Advantages of this compound
While quantitative data for a direct comparison is sparse, the available information allows for speculation on potential advantages of this compound:
-
Comparable Potency with Potential for Different Specificity: The observation that this compound has a comparable effect on actin assembly to other cytochalasans suggests it is a potent inhibitor. Subtle structural differences between this compound and B could, however, translate to differences in their interactions with other cellular components, potentially offering a more specific tool for certain research questions. Further investigation into their off-target effects is warranted.
-
Novelty in Research: As a less-studied compound, this compound presents an opportunity for novel discoveries in actin-related cellular processes. Its unique structural features may lead to interactions and effects that differ from the well-characterized Cytochalasin B.
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key assays are provided below.
Pyrene-Based Actin Polymerization Assay
This assay measures the change in fluorescence of pyrene-labeled actin monomers as they incorporate into a growing filament.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound and Cytochalasin B stock solutions (in DMSO)
-
Fluorometer
Procedure:
-
Prepare a G-actin solution in G-buffer containing a percentage of pyrene-labeled actin (typically 5-10%). Keep on ice.
-
In a fluorometer cuvette, add the G-actin solution and the desired concentration of this compound, Cytochalasin B, or DMSO (vehicle control).
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization buffer.
-
Immediately begin recording the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.
Figure 2. Workflow for the pyrene-based actin polymerization assay.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and Cytochalasin B stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Cytochalasin B, or DMSO (vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
While Cytochalasin B remains a cornerstone for studying actin dynamics due to the wealth of available data, this compound emerges as a potent alternative with a comparable inhibitory effect on actin polymerization. The primary advantage of this compound for researchers may lie in its potential for novel discoveries and possibly a different off-target profile compared to its more extensively studied counterpart. The lack of direct, quantitative comparative studies highlights a significant gap in the literature and presents a valuable opportunity for future research. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which will be crucial for a more definitive understanding of the relative advantages of this compound over Cytochalasin B.
References
Validating the On-Target Effects of Cytochalasin N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cytochalasin N's performance against other common actin cytoskeleton inhibitors, supported by experimental data and detailed protocols. The actin cytoskeleton is a crucial component in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape.[1] Molecules that perturb actin dynamics are invaluable tools in cell biology research and hold potential for therapeutic applications. This compound belongs to the cytochalasan family of fungal metabolites, which are known for their profound effects on the actin cytoskeleton.[1][2]
On-Target Effects: A Comparative Overview
This compound, like other members of the cytochalasan family, exerts its primary on-target effect by inhibiting actin polymerization.[1][2] This is achieved by binding to the fast-growing "barbed" end of actin filaments, which physically blocks the addition of new actin monomers. This capping action leads to a net disassembly of existing actin filaments.
For a comprehensive evaluation of this compound's efficacy, this guide compares it with two well-characterized actin inhibitors: Cytochalasin D, a potent and widely used cytochalasan, and Latrunculin A, which inhibits actin polymerization through a different mechanism.
Table 1: Quantitative Comparison of Bioactivity
| Compound | Mechanism of Action | Target | Reported IC50/EC50 |
| This compound | Barbed-end capping of F-actin | Actin Filaments | Effects are reported to be comparable to Cytochalasin H and J, but specific IC50 values for in vitro actin polymerization are not readily available in the reviewed literature. |
| Cytochalasin D | Barbed-end capping of F-actin | Actin Filaments | Half-maximal inhibition of actin polymerization at approximately 10 nM (in the absence of ATP). |
| Latrunculin A | Sequesters G-actin monomers | Actin Monomers | EC50 for growth inhibition in rhabdomyosarcoma cell lines ranges from 80-220 nM. |
Cellular Morphology: Visualizing the Impact
Treatment of cells with this compound and its counterparts leads to distinct and observable changes in cellular morphology, primarily due to the disruption of the actin cytoskeleton. These effects can be visualized using fluorescence microscopy.
Table 2: Comparison of Morphological Effects
| Compound | Effect on Actin Cytoskeleton | Observed Cellular Morphology |
| This compound | Disruption of actin stress fibers and cortical actin network (effects are comparable to other cytochalasans). | Cell rounding, arborization (formation of branched structures), and potential for multinucleation due to inhibition of cytokinesis. |
| Cytochalasin D | Potent disruption of actin stress fibers and cortical actin, leading to the formation of actin aggregates or foci. | Pronounced cell rounding, retraction, and arborization. |
| Latrunculin A | Depolymerization of actin filaments through monomer sequestration, leading to a diffuse cytoplasmic actin signal. | Rapid loss of stress fibers, cell rounding, and changes in cell shape. |
Experimental Protocols
To enable researchers to validate these findings, detailed protocols for key experiments are provided below.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay quantitatively measures the effect of compounds on the rate of actin polymerization in vitro. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.
Principle:
G-actin (globular actin) is induced to polymerize into F-actin (filamentous actin). The rate of polymerization is monitored by the increase in fluorescence of pyrene-labeled G-actin as it is incorporated into the growing filaments. Inhibitors of polymerization will reduce the rate of this fluorescence increase.
Materials:
-
Rabbit skeletal muscle actin
-
N-(1-pyrene)iodoacetamide (for labeling actin)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)
-
This compound, Cytochalasin D, Latrunculin A (dissolved in DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare Pyrene-Labeled G-Actin: Follow established protocols to label a small fraction of G-actin with N-(1-pyrene)iodoacetamide.
-
Prepare Monomeric Actin Solution: Mix unlabeled G-actin with 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration for the assay is typically 2-4 µM.
-
Prepare Test Compounds: Prepare serial dilutions of this compound, Cytochalasin D, and Latrunculin A in G-buffer. Include a DMSO-only control.
-
Initiate Polymerization: In a fluorometer cuvette, mix the actin solution with the test compound or DMSO control. Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Measure Fluorescence: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Plot fluorescence intensity versus time. The initial slope of the polymerization curve is proportional to the rate of polymerization. Calculate the percent inhibition for each compound concentration relative to the DMSO control to determine the IC50 value.
Fluorescence Microscopy of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton within cells following treatment with the test compounds.
Principle:
Cells are fixed and permeabilized to allow for the entry of fluorescently-labeled phalloidin (B8060827), a fungal toxin that binds specifically and with high affinity to F-actin. The stained actin filaments can then be visualized using a fluorescence microscope.
Materials:
-
Adherent cells (e.g., HeLa, NIH 3T3) cultured on glass coverslips
-
This compound, Cytochalasin D, Latrunculin A (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, Cytochalasin D, Latrunculin A, or a DMSO control for a specified time (e.g., 30-60 minutes).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with a solution of fluorescently-labeled phalloidin in PBS for 30-60 minutes at room temperature, protected from light.
-
Counterstaining (Optional): Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the compared actin inhibitors and the workflows for the key experimental protocols.
Caption: Mechanisms of actin polymerization and its inhibition.
Caption: Workflow for the in vitro pyrene-based actin polymerization assay.
Caption: Workflow for visualizing the actin cytoskeleton using fluorescence microscopy.
References
Unraveling the Structure-Activity Relationship of Cytochalasin N Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cytochalasans, a diverse family of fungal metabolites, have long captured the attention of the scientific community for their potent and varied biological activities. At the core of their mechanism of action lies the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, motility, and division. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of cytochalasin analogs, with a particular focus on Cytochalasin N, to aid researchers in the design and development of novel therapeutic agents.
The Cytochalasan Scaffold: A Foundation for Diverse Activities
Cytochalasans are characterized by a highly substituted perhydroisoindol-1-one core fused to a macrocyclic ring. The intricate three-dimensional structure of these molecules is crucial for their interaction with actin filaments.[1] Variations in the amino acid precursor, the polyketide backbone, and subsequent enzymatic modifications give rise to the vast diversity of naturally occurring cytochalasans.[2]
The biological activity of cytochalasan analogs is intricately linked to their chemical structure. Key structural features that govern their potency and selectivity include the nature of the macrocycle, the substitution pattern on the perhydroisoindolone core, and the stereochemistry of various chiral centers.
Comparative Analysis of Biological Activity
While a systematic study focusing exclusively on a broad range of this compound analogs is not extensively available in public literature, we can infer its structure-activity relationship based on comprehensive studies of other cytochalasans. This compound, featuring a 5-en-7-ol moiety, is expected to exhibit potent actin-disrupting activities comparable to other well-characterized analogs.
To illustrate the impact of structural modifications on biological activity, the following tables summarize quantitative data from studies on various cytochalasin analogs.
Table 1: Cytotoxicity of Cytochalasin Analogs in Human Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | - | L929 (mouse fibroblast) | 1.3 | [3] |
| KB3.1 (human cervix carcinoma) | 1.3 | [3] | ||
| 7-O-acetyl-cytochalasin B | Acetylation at C7-OH | L929 | > 10 | [3] |
| KB3.1 | > 10 | |||
| N-methyl-cytochalasin B | Methylation at N2 | L929 | > 10 | |
| KB3.1 | > 10 | |||
| N-acetyl-cytochalasin B | Acetylation at N2 | L929 | 9.4 | |
| KB3.1 | 4.8 | |||
| 20-O-acetyl-cytochalasin B | Acetylation at C20-OH | L929 | 4.8 | |
| KB3.1 | 6.2 | |||
| Simplified Analog (lacking macrocycle) | Phenyl group sidechain | BLM (human melanoma) | 20-40 | |
| MRC-5 (human fibroblast) | 20-40 |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
These data highlight that modifications to the hydroxyl groups and the nitrogen on the perhydroisoindolone core can significantly impact cytotoxic activity. For instance, acetylation or methylation of the C7-hydroxyl group in Cytochalasin B leads to a dramatic decrease in cytotoxicity. This underscores the critical role of this functional group in the molecule's biological function. Furthermore, simplified analogs lacking the macrocyclic ring exhibit reduced but still notable cytotoxicity, suggesting that while the macrocycle is important for high potency, the core structure itself contributes to the biological effect.
Mechanism of Action: Targeting the Actin Cytoskeleton
The primary molecular target of cytochalasans is actin. They bind to the barbed (fast-growing) end of actin filaments, physically blocking the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin dynamics has profound consequences for the cell, leading to changes in cell morphology, inhibition of cell migration, and ultimately, cell death.
The following diagram illustrates the general mechanism of action of cytochalasans on actin polymerization.
Downstream Signaling Consequences
The disruption of the actin cytoskeleton by cytochalasans can trigger a cascade of downstream signaling events. While the specific pathways affected by this compound are not fully elucidated, studies with other cytochalasans, such as Cytochalasin D, have shown an impact on signaling pathways like the ERK1/2 pathway, which is involved in cell proliferation and survival. The integrity of the actin cytoskeleton is crucial for the proper functioning of many cell surface receptors and signaling complexes, and its perturbation can therefore have far-reaching consequences on cellular signaling.
The following diagram illustrates a potential signaling pathway affected by cytochalasan-induced actin disruption.
Experimental Protocols
To facilitate further research and comparative studies, this section provides an overview of key experimental protocols used to assess the structure-activity relationship of cytochalasan analogs.
Cytotoxicity Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound analog for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. WST-1 Assay:
-
Principle: Similar to the MTT assay, the WST-1 assay is a colorimetric method to quantify cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.
-
Methodology:
-
Plate and treat cells as described for the MTT assay.
-
Add WST-1 reagent directly to the culture medium in each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).
-
Determine the IC50 value from the resulting dose-response data.
-
Actin Polymerization Assays
Pyrene-Actin Polymerization Assay:
-
Principle: This in vitro assay monitors the polymerization of actin by measuring the fluorescence of pyrene-labeled actin monomers. The fluorescence of pyrene-actin increases significantly when it is incorporated into a growing actin filament.
-
Methodology:
-
Prepare a solution of purified G-actin (globular actin) containing a small percentage of pyrene-labeled G-actin.
-
Initiate polymerization by adding a polymerization buffer (containing KCl, MgCl2, and ATP).
-
Add different concentrations of the this compound analog to the reaction mixture.
-
Monitor the increase in fluorescence over time using a fluorometer.
-
The rate of polymerization can be determined from the slope of the fluorescence curve.
-
Cellular Imaging of the Actin Cytoskeleton
Phalloidin Staining:
-
Principle: Phalloidin is a bicyclic peptide that binds with high affinity to F-actin (filamentous actin). When conjugated to a fluorescent dye, it allows for the visualization of the actin cytoskeleton using fluorescence microscopy.
-
Methodology:
-
Grow cells on coverslips and treat them with the Cytochalasan N analog.
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent like Triton X-100.
-
Incubate the cells with fluorescently labeled phalloidin.
-
Mount the coverslips on microscope slides and visualize the actin filaments using a fluorescence microscope. Changes in cell morphology and actin organization can be qualitatively and quantitatively assessed.
-
The following diagram outlines the general workflow for evaluating the biological activity of this compound analogs.
Conclusion and Future Directions
The structure-activity relationship of cytochalasans is a complex and fascinating area of research. While this guide provides a comparative overview based on the available literature, a clear need exists for systematic studies focused specifically on this compound and its derivatives. Such research would involve the synthesis of a library of analogs with targeted modifications and their comprehensive evaluation in a panel of biological assays.
By understanding the precise structural requirements for potent and selective activity, researchers can design novel this compound analogs with improved therapeutic potential. These efforts could lead to the development of new anticancer agents, immunosuppressants, or other valuable pharmacological tools. The continued exploration of the chemical space around the cytochalasan scaffold promises to yield exciting discoveries with significant implications for medicine and cell biology.
References
- 1. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Cytochalasin N in Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Cytochalasin N across different cell lines, drawing upon available experimental data. While direct comparative studies on this compound are limited, this document synthesizes existing research on various cytochalasans to offer insights into its potential differential activities.
Executive Summary
Data Presentation
Direct quantitative comparisons of this compound's IC50 values across multiple cell lines from a single study are currently limited in the available literature. However, based on broader studies of the cytochalasan family, a qualitative comparison can be inferred.
Table 1: Qualitative Comparison of the Bioactivity of this compound and Other Cytochalasans
| Compound | Bioactivity Comparison | Reference |
| This compound | Effects are of a comparable extent to Cytochalasin H and J. | [2] |
| Cytochalasin H | Exhibits significant actin-disrupting effects. | [2] |
| Cytochalasin J | Shows potent actin-disrupting capabilities. | [2] |
| Cytochalasin B | Generally less potent than Cytochalasin D. | |
| Cytochalasin D | A highly potent inhibitor of actin polymerization. | |
| Cytochalasin E | A potent cytochalasin in inducing cell death and inhibiting autophagy. |
Note: This table reflects qualitative comparisons and highlights the need for direct, quantitative studies on this compound.
Mechanism of Action and Signaling Pathways
Cytochalasans, including this compound, primarily exert their effects by disrupting the actin cytoskeleton. This disruption can trigger various downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of compounds like this compound on cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the no-cell control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Discussion and Future Directions
The available evidence suggests that this compound, like other members of its class, is a potent disruptor of the actin cytoskeleton and a potential inducer of apoptosis in cancer cells. However, the lack of direct comparative studies with quantitative data, such as IC50 values across a panel of cell lines, is a significant knowledge gap.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound's effects on a diverse panel of cancer cell lines to determine its differential efficacy and selectivity.
-
Quantitative Analysis: Generating robust quantitative data, including IC50 values for cytotoxicity and EC50 values for specific cellular processes like apoptosis induction.
-
Signaling Pathway Elucidation: Further investigating the specific signaling pathways modulated by this compound in different cellular contexts to understand the molecular basis of its differential effects.
Such studies will be crucial for evaluating the therapeutic potential of this compound and for guiding its further development as a potential anticancer agent.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cytochalasin N
For Immediate Implementation by Laboratory Personnel
Cytochalasin N, a potent mycotoxin and actin polymerization inhibitor, requires stringent handling and disposal protocols to ensure the safety of researchers and the environment. Due to its cytotoxic and potentially teratogenic nature, all materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials.
I. Hazard Identification and Personal Protective Equipment (PPE)
Cytochalasins as a class of compounds are considered highly toxic.[1] Direct contact, inhalation, or ingestion can pose significant health risks, including potential teratogenic effects.[1] Therefore, strict adherence to safety protocols is paramount.
Table 1: Essential Personal Protective Equipment (PPE) and Handling Guidelines
| Item | Specification | Handling Procedure |
| Gloves | Nitrile or other chemically resistant gloves. | Change gloves frequently, especially if contaminated. |
| Lab Coat | Standard laboratory coat. | Must be worn at all times when handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Essential to protect against splashes or aerosols. |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of the powdered form or aerosols.[2] |
| General Handling | Avoid generating dust.[3] | Handle as a cytotoxic compound. Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. |
II. Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. All waste, including contaminated consumables, must be segregated and treated as hazardous.
A. Liquid Waste Disposal (Aqueous Solutions)
-
Segregation : Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination (Optional Pre-treatment) :
-
For aqueous solutions, a decontamination step may be employed by adding a strong alkaline cleaner or a 10% bleach solution.
-
Allow the solution to sit for a minimum of 30 minutes to facilitate decontamination.
-
Crucially, even after this decontamination step, the liquid waste must still be disposed of as hazardous chemical waste.
-
-
Collection : Transfer the treated liquid waste to a designated hazardous waste container.
B. Solid Waste Disposal
-
Segregation : Place all contaminated solid waste, including used vials, pipette tips, contaminated absorbent pads, and gloves, into a sealable, labeled plastic bag.
-
Collection : Place this sealed bag into the designated hazardous waste container for solids.
C. Spill Cleanup
-
Immediate Action : Alert personnel in the vicinity of the spill.
-
Containment : Wearing appropriate PPE, cover the spill with absorbent pads or other suitable absorbent material like sand, earth, or vermiculite.
-
Collection : Carefully collect the absorbent material and place it into the hazardous waste container for solids.
-
Decontamination :
-
Clean the spill area with a decontaminating agent (e.g., a strong alkaline cleaner or a 10% bleach solution).
-
Absorb the cleaning solutions with fresh pads and dispose of them as hazardous waste.
-
-
Final Rinse : Rinse the area with water, absorbing the rinse water with pads and disposing of them as hazardous waste.
D. Final Packaging and Labeling
-
Secure Sealing : Ensure the hazardous waste container is securely sealed.
-
Clear Labeling : Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Waste Pickup : Arrange for waste pickup with your institution's certified hazardous waste contractor.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Safety Data Sheet (SDS) and Environmental Health and Safety (EHS) office for complete and compliant procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
